Product packaging for 4-(Benzyloxy)-2-hydroxybenzaldehyde(Cat. No.:CAS No. 52085-14-0)

4-(Benzyloxy)-2-hydroxybenzaldehyde

Cat. No.: B183881
CAS No.: 52085-14-0
M. Wt: 228.24 g/mol
InChI Key: AMLKEDBYDOCGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contemporary Significance of Aldehyde-Functionalized Compounds in Chemical Sciences

Aldehydes are a class of organic compounds characterized by a carbonyl group (a carbon double-bonded to an oxygen) where the carbonyl carbon is bonded to at least one hydrogen atom. wikipedia.orgbritannica.com This structural feature, the formyl group, makes aldehydes one of the most important and reactive functional groups in organic chemistry. wikipedia.org Their significance stems from their ability to participate in a wide array of chemical transformations, making them invaluable building blocks in synthesis.

Aldehydes are central to the formation of new carbon-carbon bonds through reactions like aldol condensations and the Wittig reaction. Furthermore, they readily react with nitrogen-containing nucleophiles to form imines (Schiff bases), hydrazones, and oximes. nih.gov These condensation reactions are often so efficient and specific that they are classified as "click" reactions, which are crucial for creating complex molecules, including bioconjugates and polymers. nih.gov The aldehyde functional group is a common motif in many biologically important chemicals and is widely used in the industrial production of resins, plastics, dyes, and pharmaceuticals. britannica.comchemistrytalk.orgreagent.co.uk

The Emergence of 4-(Benzyloxy)-2-hydroxybenzaldehyde as a Versatile Synthetic Scaffold

Among the vast family of aldehyde-functionalized compounds, this compound has garnered significant attention as a highly useful and versatile intermediate in organic synthesis. Its molecular structure, featuring a benzaldehyde (B42025) core with hydroxyl and benzyloxy substituents, provides a unique combination of reactive sites that can be selectively manipulated.

{ "type": "table", "data": [ { "Property": "Chemical Formula", "Value": "C14H12O3" }, { "Property": "Molecular Weight", "Value": "228.24 g/mol" }, { "Property": "CAS Number", "Value": "52085-14-0" }, { "Property": "Appearance", "Value": "White to cream or yellow solid" }, { "Property": "Melting Point", "Value": "75.0-82.0 °C" }, { "Property": "IUPAC Name", "Value": "this compound" } ], "columns": [ "Property", "Value" ], "title": "Physicochemical Properties of this compound" }

Data sourced from references sigmaaldrich.comthermofisher.com.

The study of benzaldehyde and its derivatives is deeply rooted in the history of organic chemistry. Benzaldehyde, the simplest aromatic aldehyde, was first isolated from bitter almonds in 1803. techvina.vnwikipedia.org The seminal work by German chemists Justus von Liebig and Friedrich Wöhler in the 1830s on benzaldehyde and its reactions was instrumental in developing the structural theory of organic chemistry. techvina.vnbritannica.com

Historically, benzaldehyde derivatives have served as crucial precursors in the synthesis of a wide range of organic compounds. wisdomlib.orgwisdomlib.org For example, hydroxybenzaldehydes, such as the related compound 4-hydroxybenzaldehyde (B117250), are important intermediates in the manufacturing of pharmaceuticals, fragrances, and liquid crystals. chemicalbook.com The selective modification of these simple aromatic aldehydes has been a long-standing strategy for constructing more complex molecular architectures.

The research focus on this compound is primarily due to its utility as a multi-functional synthetic intermediate. Its structure contains three key features: a reactive aldehyde group, a nucleophilic hydroxyl group, and a stable benzyloxy ether group. The benzyloxy group typically serves as a protecting group for the 4-position hydroxyl function, allowing chemists to perform reactions on the more reactive aldehyde and the 2-position hydroxyl group without interference.

A significant challenge in its preparation is the regioselective benzylation of the starting material, 2,4-dihydroxybenzaldehyde (B120756), as random alkylation can lead to a mixture of products, including the undesired 2-benzyloxy isomer and bis-benzylated compounds. google.com The development of high-yield, selective syntheses for this compound is itself an area of research, underscoring its importance as a key intermediate that is difficult to prepare efficiently. google.com This compound serves as a critical building block for synthesizing complex heterocyclic systems, such as dihydrobenzofurans, and has been used as an intermediate in the synthesis of phenylethylthiazolylthiourea (PETT) analogues, which have been investigated for their potential anti-HIV activity. google.comnih.gov

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is centered on two main objectives. The first is the optimization of its synthesis. Researchers aim to develop highly efficient and regioselective methods to produce the compound in high purity and yield, which is crucial for its application in large-scale syntheses. google.com

The second, and more extensive, objective is to utilize this compound as a foundational scaffold for the construction of more elaborate and functionally diverse molecules. googleapis.com Research focuses on exploiting the distinct reactivity of its aldehyde and hydroxyl groups to build complex molecular frameworks. The ultimate goal is to synthesize novel compounds with specific, predetermined properties for potential use in medicinal chemistry, materials science, and other areas of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B183881 4-(Benzyloxy)-2-hydroxybenzaldehyde CAS No. 52085-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLKEDBYDOCGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340061
Record name 4-(Benzyloxy)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52085-14-0
Record name 2-Hydroxy-4-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52085-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 4 Benzyloxy 2 Hydroxybenzaldehyde

Established Synthetic Pathways for 4-(Benzyloxy)-2-hydroxybenzaldehyde

The primary challenge in the synthesis of this compound lies in the selective benzylation of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde (B120756) over the more acidic 2-hydroxyl group, which is prone to intramolecular hydrogen bonding with the adjacent aldehyde. Various synthetic protocols have been developed to address this regioselectivity issue.

Regioselective Benzylation Approaches

The direct benzylation of 2,4-dihydroxybenzaldehyde is the most straightforward approach to obtaining this compound. The success of this method hinges on the careful selection of reagents and reaction conditions to favor alkylation at the desired position.

A notable method for the regioselective synthesis of this compound involves the use of dry potassium fluoride (B91410) in acetonitrile (B52724). google.com This approach offers an efficient and cost-effective means of achieving 4-benzylation. In a typical procedure, 2,4-dihydroxybenzaldehyde is treated with benzyl (B1604629) chloride in the presence of potassium fluoride in refluxing acetonitrile. google.com The use of dry potassium fluoride is crucial for the success of this mono-alkylation. google.com This method has been shown to provide the desired product in high yield, with a reported crude yield of 76% which can be further purified. google.com

Reaction Details:

Reactant 1Reactant 2ReagentSolventConditionsProductYield
2,4-DihydroxybenzaldehydeBenzyl ChloridePotassium FluorideAcetonitrileRefluxThis compound76% (crude)

Data sourced from patent US5599988A google.com

An alternative regioselective benzylation strategy employs a combination of sodium bicarbonate and a catalytic amount of potassium iodide in acetonitrile. google.com This method provides a mild basic condition for the selective alkylation of the 4-hydroxyl group. The reaction proceeds by heating a solution of 2,4-dihydroxybenzaldehyde and sodium bicarbonate in acetonitrile, followed by the addition of a solution of the benzyl halide and potassium iodide. googleapis.com The reaction is typically refluxed for several hours to ensure completion. googleapis.com This protocol has been successfully applied to the synthesis of related 4-alkoxy-2-hydroxybenzaldehydes. googleapis.com

General Reaction Scheme:

Reactant 1Reactant 2ReagentsSolventConditions
2,4-DihydroxybenzaldehydeBenzyl HalideSodium Bicarbonate, Potassium IodideAcetonitrileReflux

Data sourced from patent US5599988A google.comgoogleapis.com

A widely used and effective method for the synthesis of this compound involves the use of potassium carbonate as the base and benzyl bromide as the alkylating agent. In a common procedure, 2,4-dihydroxybenzaldehyde is dissolved in acetone, and then potassium carbonate and benzyl bromide are added. The mixture is stirred at room temperature for an extended period, typically around three days. After filtration and removal of the solvent, the crude product is purified by column chromatography to yield the pure this compound.

Reaction Parameters:

Reactant 1Reactant 2ReagentSolventTimePurification
2,4-DihydroxybenzaldehydeBenzyl BromidePotassium CarbonateAcetone3 daysColumn Chromatography

Data sourced from Benchchem

Multistep Synthetic Routes to Access the this compound Core

In some synthetic strategies, this compound is accessed through a multistep sequence that begins with a simpler starting material like resorcinol (B1680541). One such route involves the formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde, which then undergoes regioselective benzylation as described in the previous sections. google.com

A variation of the Vilsmeier-Haack reaction can be employed for the formylation of resorcinol. This involves the use of a Vilsmeier reagent, which can be generated from N-methylformanilide and phosphorus oxychloride, or from oxalyl chloride and dimethylformamide. google.com The reaction with resorcinol, typically carried out at low temperatures, leads to the formation of a formamidinium salt intermediate. This salt is then hydrolyzed to afford 2,4-dihydroxybenzaldehyde in good yield. google.com Following the synthesis of the dihydroxybenzaldehyde intermediate, the regioselective benzylation at the 4-position is carried out using one of the established protocols. google.com

Novel Synthetic Strategies and Process Optimization

Recent research has focused on developing more efficient, selective, and scalable methods for the synthesis of 4-alkoxy-2-hydroxybenzaldehydes, including the title compound. One such advancement is the use of cesium bicarbonate as a mediator for the regioselective alkylation of 2,4-dihydroxybenzaldehyde. nih.govnih.gov

Optimized Reaction Conditions:

Reactant 1Alkylating AgentMediatorSolventTemperatureYield
2,4-DihydroxybenzaldehydeAlkyl HalidesCesium BicarbonateAcetonitrile80 °Cup to 95%

Data sourced from "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones" - PMC nih.govnih.gov

Development of High-Yield and Industrial-Scale Preparation Methods

The efficient and regioselective synthesis of this compound on a large scale is crucial for its application in further chemical manufacturing. A notable high-yield method involves the selective benzylation of 2,4-dihydroxybenzaldehyde. univ-ovidius.ro This process is designed to preferentially alkylate the hydroxyl group at the 4-position over the 2-position, a challenge in molecules with multiple reactive sites.

One successful approach utilizes dry potassium fluoride in acetonitrile with benzyl chloride. univ-ovidius.ro This combination facilitates the regioselective benzylation, affording the desired product in high yields. An alternative procedure employs sodium bicarbonate (NaHCO₃) and potassium iodide (KI) in acetonitrile. univ-ovidius.ro A reported industrial-scale synthesis starting from 160 g of 2,4-dihydroxybenzaldehyde yielded the crude product at 76%, with an isolated yield of pure this compound greater than 70%. univ-ovidius.ro The reaction is typically conducted under reflux conditions, and the product can be purified by recrystallization. univ-ovidius.ro

Table 1: Industrial-Scale Synthesis of this compound

Starting Material Reagents Solvent Yield (Crude) Yield (Isolated) Reference
2,4-Dihydroxybenzaldehyde Potassium Fluoride, Benzyl Chloride Acetonitrile 76% >70% univ-ovidius.ro

Green Chemistry Principles in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the principles of green chemistry are being applied to the synthesis of its derivatives, suggesting potential avenues for more environmentally friendly production of the aldehyde itself. Green chemistry emphasizes the use of non-toxic solvents, reduction of waste, and energy efficiency.

For instance, the synthesis of chalcones, which can be derived from this compound, has been achieved using solvent-free "grinding" techniques. rasayanjournal.co.in This mechanochemical approach involves the physical grinding of reactants, often with a solid catalyst, which can lead to shorter reaction times and eliminates the need for volatile organic solvents. rasayanjournal.co.injetir.org Similarly, solid-state melt reactions and other mechanochemical methods have proven effective for the synthesis of hydrazones, another class of derivatives. nih.gov These methods are generally considered more environmentally benign than traditional solution-based syntheses. The application of such principles, including the use of greener solvents and catalysts, holds promise for the future development of sustainable synthetic routes to this compound.

Derivatization and Functionalization Reactions of this compound

The aldehyde functional group and the phenolic hydroxyl group of this compound are key sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Condensation Reactions with Aminophenol Derivatives to Form Schiff Bases

The condensation of the aldehyde group of this compound with the amino group of aminophenol derivatives is a common method for synthesizing Schiff bases. These reactions typically involve refluxing the reactants in an alcohol solvent, sometimes with a catalytic amount of acid. nih.govresearchgate.netekb.egscirp.org

Monomeric Schiff base ligands are formed through the reaction of one molecule of this compound with one molecule of an aminophenol. The general procedure involves dissolving equimolar amounts of the aldehyde and the aminophenol in a solvent like ethanol (B145695) and refluxing the mixture for several hours. scirp.orgnih.gov The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization. nih.gov The formation of the imine (C=N) bond is a key characteristic of these reactions. nih.govresearchgate.net

Hydrazone-based ligands are synthesized by the condensation of this compound with a hydrazide, such as benzoyl hydrazine (B178648) or isonicotinic hydrazide. nih.govresearchgate.netresearchgate.net This reaction is similar to the formation of other Schiff bases and results in a molecule containing the azomethine group (-N=CH-). researchgate.net These reactions are often carried out in solvents like methanol (B129727) or ethanol. nih.gov The synthesis of benzoyl hydrazones from various hydroxybenzaldehydes has been well-documented, highlighting the versatility of this reaction. researchgate.netnih.gov

Table 2: Synthesis of Hydrazone Derivatives

Aldehyde Hydrazide Product Type Reference
2,4-dihydroxybenzaldehyde Isonicotinic hydrazide, Nicotinic hydrazide, Aminobenzoic acid hydrazide Hydrazones, Quinazolines nih.gov
3,5-dimethoxy-4-hydroxybenzaldehyde Benzoyl hydrazides Benzoyl hydrazones nih.gov
4-hydroxybenzaldehyde (B117250) Benzoyl hydrazine 4-Hydroxy-Benzaldehyde Benzoyl Hydrazone researchgate.net

Reactions Leading to Chalcone (B49325) Derivatives

Chalcones are a class of compounds characterized by a three-carbon α,β-unsaturated ketone system flanked by two aromatic rings. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with an acetophenone (B1666503) or another suitable ketone. univ-ovidius.rorasayanjournal.co.inorgsyn.org

The synthesis of chalcone derivatives from this compound involves its reaction with an acetophenone derivative in the presence of a base such as sodium hydroxide (B78521) (NaOH) or piperidine. univ-ovidius.roresearchgate.net The reaction is often carried out in an alcohol solvent like ethanol at room temperature or under reflux. univ-ovidius.ro The resulting chalcones can be isolated by filtration and purified by recrystallization. researchgate.net A series of 2-hydroxy-4-benzyloxy chalcone derivatives have been synthesized and investigated for their potential biological activities. nih.gov

Table 3: Synthesis of Chalcone Derivatives from Benzaldehydes

Benzaldehyde (B42025) Derivative Ketone Derivative Catalyst Product Type Reference
4-(Benzyloxy)benzaldehyde (B125253) (Hetero)aryl methyl ketones NaOH or Piperidine Chalcone analogs univ-ovidius.roresearchgate.net
3-Benzyloxy-4-methoxybenzaldehyde Acetophenone derivatives - Chalcone derivatives orientjchem.org

Formation of Other Heterocyclic Compounds

The reactivity of the hydroxyl and aldehyde functionalities, along with the activated aromatic ring in this compound, allows for its use in the construction of various heterocyclic systems. Key examples include the synthesis of coumarins, benzofurans, and quinolines.

Coumarins via Pechmann Condensation:

The Pechmann condensation is a widely used method for the synthesis of coumarins from phenols and β-ketoesters in the presence of an acid catalyst. slideshare.netresearchgate.net While direct examples with this compound are not extensively documented in readily available literature, the general mechanism involves the reaction of the phenolic hydroxyl group with a β-ketoester, such as ethyl acetoacetate, under acidic conditions. The resulting transesterification is followed by intramolecular cyclization and dehydration to yield the coumarin (B35378) ring system. For this compound, this reaction would be expected to produce 7-(benzyloxy)-4-methylcoumarin. The reaction is typically catalyzed by strong acids like concentrated sulfuric acid, but greener alternatives such as Amberlyst-15 are also employed. slideshare.netresearchgate.netyoutube.com

Benzofuran (B130515) Derivatives:

The synthesis of benzofuran derivatives from this compound can be achieved through various strategies. One common approach involves the reaction of the salicylaldehyde (B1680747) derivative with an α-halo ketone, such as chloroacetone, in the presence of a base like potassium carbonate. researchgate.net This reaction proceeds through the initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to form the benzofuran ring. Another method involves the Mukaiyama-Michael addition of silyl (B83357) enol ethers to in situ generated o-benzoquinones, which can be derived from the corresponding catechol esters. nih.gov

Quinoline (B57606) Derivatives via Friedländer Annulation:

The Friedländer annulation is a classical method for synthesizing quinolines by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzoketone with a compound containing a reactive α-methylene group. nih.govfiveable.mewikipedia.org To utilize this compound for quinoline synthesis, it would first need to be converted to a 2-amino derivative. This can be achieved through a multi-step process involving nitration of the aromatic ring, followed by reduction of the nitro group to an amine. The resulting 2-amino-4-(benzyloxy)benzaldehyde can then undergo the Friedländer reaction with a suitable carbonyl compound to yield a 7-(benzyloxy)quinoline derivative. The synthesis of related N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been reported, highlighting the utility of benzyloxy-substituted precursors in quinoline chemistry. nih.gov

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The electron-donating nature of the hydroxyl and benzyloxy groups activates the aromatic ring of this compound towards electrophilic substitution, while making nucleophilic aromatic substitution more challenging.

Electrophilic Aromatic Substitution:

The activating groups direct incoming electrophiles primarily to the positions ortho and para to them. In this compound, the positions C3 and C5 are the most likely sites for electrophilic attack.

Nitration: The nitration of aromatic aldehydes is a common electrophilic substitution reaction. organicmystery.com For this compound, nitration is expected to occur at the positions activated by the hydroxyl and benzyloxy groups. The nitration of 7-hydroxy-4-methylcoumarin, a related structure, has been shown to yield a mixture of 6-nitro and 8-nitro derivatives, indicating that substitution occurs on the activated ring. researchgate.net

Halogenation: Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS). youtube.com For activated phenols, this reaction proceeds readily. The bromination of 2-(benzyloxy)benzaldehyde, a closely related compound, suggests that halogenation of this compound would likely occur at the available activated positions on the aromatic ring.

Sulfonation and Friedel-Crafts Reactions: While specific examples for the sulfonation and Friedel-Crafts reactions of this compound are not readily found in the literature, the general principles of electrophilic aromatic substitution on activated phenols would apply. organicmystery.com Sulfonation is typically carried out with sulfuric acid, and Friedel-Crafts reactions involve the use of a Lewis acid catalyst with an alkyl or acyl halide. The electron-rich nature of the aromatic ring in this compound would favor these reactions. The Vilsmeier-Haack reaction, a formylation reaction using a phosphorus oxychloride and a formamide, is also a viable electrophilic substitution for electron-rich aromatic compounds like phenols. chemistrysteps.comtcichemicals.comwikipedia.orgjocpr.comorganic-chemistry.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) on the aromatic ring of this compound is generally unfavorable. nih.govwikipedia.orgchemistrysteps.com This is because the aromatic ring is electron-rich due to the presence of the strong electron-donating hydroxyl and benzyloxy groups. SNAAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack. Therefore, direct displacement of a leaving group on the aromatic ring of this compound by a nucleophile is not a common or facile transformation.

Table of Heterocyclic Synthesis Reactions

HeterocycleReaction NameReactantsKey ConditionsExpected Product
CoumarinPechmann CondensationThis compound, Ethyl acetoacetateAcid catalyst (e.g., H₂SO₄)7-(Benzyloxy)-4-methylcoumarin
BenzofuranN/AThis compound, ChloroacetoneBase (e.g., K₂CO₃)7-(Benzyloxy)-2-acetylbenzofuran derivative
QuinolineFriedländer Annulation2-Amino-4-(benzyloxy)benzaldehyde, Carbonyl compoundAcid or base catalyst7-(Benzyloxy)quinoline derivative

Table of Aromatic Substitution Reactions

Reaction TypeReagent(s)Expected Position of SubstitutionProduct Type
NitrationHNO₃/H₂SO₄C3 or C5Nitroaromatic compound
HalogenationNBSC3 or C5Haloaromatic compound
SulfonationH₂SO₄C3 or C5Sulfonic acid derivative
Friedel-Crafts AcylationAcyl halide/Lewis acidC3 or C5Acyl-substituted aromatic compound

Coordination Chemistry and Metal Complexation of 4 Benzyloxy 2 Hydroxybenzaldehyde Derived Ligands

Synthesis of Transition Metal Complexes from Schiff Base Ligands of 4-(Benzyloxy)-2-hydroxybenzaldehyde

The synthesis of transition metal complexes from Schiff base ligands of this compound typically involves a two-step process. First, the Schiff base ligand is prepared through the condensation reaction of this compound with a primary amine. The resulting imine is then reacted with a corresponding metal salt in a suitable solvent to yield the desired metal complex.

Complexation with Divalent and Trivalent Metal Ions

Schiff base ligands derived from this compound have been successfully used to form stable complexes with a range of divalent and trivalent transition metal ions. Notably, complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and extensively studied. mdpi.comchesci.comresearchgate.netechemcom.commdpi.com The synthesis of these complexes is often achieved by reacting the Schiff base ligand with the corresponding metal chloride or acetate (B1210297) salts in an alcoholic medium.

For instance, a series of Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized from four different Schiff base ligands. These ligands were obtained from the condensation reaction of this compound with various aminophenol derivatives. mdpi.comchesci.comresearchgate.netechemcom.com While the complexation with these metals is well-documented, information regarding the synthesis of complexes with Fe(II), Pd(II), Pt(II), Cd(II), Hg(II), Mn(II), and Cr(III) from this compound-derived Schiff bases is less prevalent in the reviewed literature. However, the synthesis of Mn(II), Fe(II), and Co(II) complexes with Schiff bases derived from other aldehydes suggests that similar synthetic routes could be applicable. yu.edu.jo

Stoichiometric Considerations in Metal-Ligand Complexation

The stoichiometry of the resulting metal complexes is a critical aspect of their coordination chemistry. Elemental analysis and spectroscopic data have revealed that Schiff base ligands can form complexes with varying metal-to-ligand ratios, most commonly 1:1 (ML) and 1:2 (ML₂). yu.edu.josbmu.ac.ir

Influence of Ligand Structure on Coordination Modes

The structural versatility of Schiff base ligands allows them to coordinate to metal ions in various modes, including bidentate, tridentate, and polydentate fashions. The specific coordination mode is largely determined by the structure of the Schiff base, particularly the number and location of donor atoms.

Schiff base ligands derived from this compound and aminophenol derivatives have been shown to act as tridentate (ONO) donor ligands. researchgate.net In these cases, coordination occurs through the phenolic oxygen, the imine nitrogen, and another oxygen atom from the aminophenol moiety. This tridentate coordination typically leads to the formation of octahedral complexes around the central metal ion. researchgate.net

In other systems, Schiff bases derived from hydroxybenzaldehydes can act as bidentate ligands, coordinating through the azomethine nitrogen and the deprotonated phenolic oxygen. yu.edu.josphinxsai.com The presence of additional functional groups on the amine precursor can increase the denticity of the ligand, leading to more complex coordination structures.

Structural Elucidation of Metal Complexes

The characterization and structural elucidation of these metal complexes are carried out using a combination of analytical and spectroscopic techniques. Among these, FT-IR spectroscopy is a powerful tool for understanding the coordination of the ligand to the metal center.

Spectroscopic Characterization Techniques

FT-IR spectroscopy provides valuable insights into the binding mode of the Schiff base ligand to the metal ion by comparing the spectrum of the free ligand with that of the metal complex. Key vibrational bands associated with the azomethine (-C=N-) and phenolic (-C-O) groups are particularly informative.

Upon complexation, the stretching vibration of the azomethine group, typically observed in the region of 1600-1650 cm⁻¹, often shifts to a lower frequency. sphinxsai.com This shift is indicative of the coordination of the imine nitrogen to the metal ion. Similarly, the phenolic C-O stretching frequency, usually found around 1280 cm⁻¹, may shift to a higher frequency upon deprotonation and coordination to the metal center.

Furthermore, the formation of new, weaker bands in the far-infrared region of the spectra of the complexes, which are absent in the spectrum of the free ligand, can be attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. sbmu.ac.ir These new bands provide direct evidence of coordination.

The following table summarizes typical FT-IR spectral data for Schiff base ligands derived from hydroxybenzaldehydes and their metal complexes:

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Assignment
Phenolic O-H~3400 (broad)AbsentStretching vibration
Azomethine C=N1614 - 16201601 - 1606 (shift to lower frequency)Stretching vibration
Phenolic C-O~1280Shift to higher frequencyStretching vibration
Metal-Nitrogen-500 - 549Stretching vibration
Metal-Oxygen-420 - 498Stretching vibration

Note: The exact wavenumbers can vary depending on the specific ligand and metal ion.

This detailed analysis of FT-IR spectra, in conjunction with other characterization techniques, allows for a comprehensive understanding of the coordination chemistry of Schiff base ligands derived from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Chemical Environment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of ligands derived from this compound and their corresponding metal complexes in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, confirming the successful synthesis of the ligand and revealing changes upon coordination to a metal ion.

In a typical ¹H NMR spectrum of a Schiff base ligand derived from this compound, distinct signals corresponding to different types of protons are observed. The aromatic protons of the benzaldehyde (B42025) and amine precursor moieties typically appear as multiplets in the δ 6.5-8.5 ppm region. A key diagnostic signal is that of the azomethine proton (-CH=N-), which usually appears as a singlet further downfield, often in the range of δ 8.0-9.0 ppm. biointerfaceresearch.com Another characteristic signal is the phenolic hydroxyl (-OH) proton, which is often observed as a broad singlet at a very downfield chemical shift (typically δ 10.0-14.0 ppm) due to intramolecular hydrogen bonding with the azomethine nitrogen. researchgate.net

Upon complexation with a diamagnetic metal ion, such as Zn(II) or Cd(II), significant changes in the ¹H NMR spectrum are observed. The disappearance of the phenolic -OH proton signal is a clear indication of deprotonation and coordination of the phenolic oxygen to the metal center. iarconsortium.org Furthermore, the chemical shifts of protons near the coordination sites (the azomethine proton and adjacent aromatic protons) often shift downfield, confirming the coordination of the azomethine nitrogen to the metal ion. This deshielding effect is caused by the donation of electron density from the ligand to the metal.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework. The spectrum of the free ligand shows characteristic signals for the azomethine carbon (δ 160-170 ppm) and the phenolic carbon (C-O, δ 155-165 ppm). Similar to ¹H NMR, these signals, along with those of neighboring aromatic carbons, experience shifts upon complexation, reflecting the altered electronic distribution within the ligand upon binding to the metal. biointerfaceresearch.comiarconsortium.org For paramagnetic complexes, such as those with Cu(II) or Co(II), NMR spectra often exhibit broad, shifted signals that are difficult to interpret, making this technique more suitable for the study of diamagnetic complexes.

Table 1. Representative ¹H NMR Chemical Shifts (δ, ppm) for a Schiff Base Ligand and its Diamagnetic Metal Complex.
Proton TypeFree Ligand (Typical)Metal Complex (Typical)Change upon Complexation
Phenolic -OH10.0 - 14.0 (broad s)AbsentDisappearance confirms deprotonation and coordination
Azomethine -CH=N-8.0 - 9.0 (s)8.5 - 9.5 (s)Downfield shift indicates coordination of nitrogen
Aromatic Ar-H6.5 - 8.5 (m)6.5 - 8.5 (m, shifted)Shifts in protons adjacent to coordination sites
Benzyloxy -CH₂-~5.1 (s)~5.1 (s)Generally minor shifts
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand Field Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of this compound-derived ligands and their metal complexes. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state, and the wavelengths at which these absorptions occur provide insights into the electronic transitions within the molecule.

The electronic spectra of the free Schiff base ligands, typically recorded in solvents like DMF or DMSO, exhibit high-intensity absorption bands in the ultraviolet region (200-400 nm). ijser.in These bands are generally assigned to two main types of intra-ligand transitions:

π→π transitions:* These occur at higher energies (shorter wavelengths, typically 250-350 nm) and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the C=N bond. nih.gov

n→π transitions:* These lower energy transitions (longer wavelengths, typically 350-420 nm) involve the promotion of non-bonding electrons, primarily from the lone pair on the azomethine nitrogen atom, to an antibonding π* orbital. nih.govijnrd.org

Upon coordination with a metal ion, the electronic spectrum undergoes noticeable changes. The intra-ligand π→π* and n→π* bands often shift in wavelength (a bathochromic or hypsochromic shift) and may change in intensity. researchgate.net A shift in the n→π* transition of the azomethine group is a strong indicator of its involvement in coordination to the metal center.

For complexes with transition metals (e.g., Cu(II), Ni(II), Co(II)), new, lower-intensity absorption bands often appear in the visible region (400-800 nm). These bands are attributed to d-d transitions , which involve the excitation of electrons between d-orbitals of the metal ion that have been split in energy by the ligand field. The position and number of these d-d bands provide crucial information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center. sbmu.ac.ir For instance, a broad band centered around 625 nm in a copper(II) complex can be indicative of a square planar geometry. sbmu.ac.ir

Table 2. Typical Electronic Spectral Data (λmax, nm) for a Schiff Base Ligand and its Transition Metal Complexes.
Compoundπ→π* Transitionsn→π* Transitionsd-d Transitions / LMCTInferred Geometry
Free Ligand~300, ~340~380-N/A
Cu(II) Complex~290, ~350~420 (LMCT)~625Square Planar sbmu.ac.ir
Ni(II) Complex~285, ~345~430 (LMCT)~510, ~680Square Planar sbmu.ac.ir
Co(II) Complex~286, ~348~460 (LMCT)~650Octahedral nih.gov
Zn(II) Complex~295, ~360~410 (LMCT)-Tetrahedral
Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying species that have unpaired electrons. It is therefore an indispensable tool for characterizing paramagnetic metal complexes, such as those of Cu(II) (d⁹ configuration), Co(II) (d⁷), and Ni(II) (d⁸ in certain geometries), which are often formed with ligands derived from this compound. The technique provides detailed information about the electronic environment and geometry of the metal center. nih.gov

For Cu(II) complexes, which are the most commonly studied by this method, the ESR spectrum is typically recorded for a powdered or frozen solution sample. The spectrum's features are described by the g-tensor (g-factors), which is often anisotropic. For an axially symmetric complex (e.g., square planar or tetragonally distorted octahedral), the spectrum is characterized by two g-values: g|| (parallel) and g (perpendicular). ethz.ch The relative values of g|| and g are diagnostic of the geometry and the nature of the ground electronic state. In most cases for Schiff base complexes, an elongated axial geometry is observed where g|| > g > 2.0023 (the value for a free electron), which indicates that the unpaired electron resides in the dx²-y² orbital. mdpi.com This is characteristic of a square planar or octahedral geometry around the Cu(II) ion.

Further splitting of the ESR signal can arise from hyperfine interactions between the unpaired electron and the magnetic nucleus of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu), leading to four distinct lines in the parallel region of the spectrum, characterized by the hyperfine coupling constant A||. The magnitude of A|| provides insight into the covalency of the metal-ligand bond. The geometric parameter G, calculated using the equation G = (g|| - 2.0023) / (g - 2.0023), can be used to assess the extent of exchange interaction between copper centers in a polycrystalline solid. A G value greater than 4 suggests that local axes are aligned parallel or only slightly misaligned, indicating negligible exchange interaction between the metal centers. sbmu.ac.ir

Mass Spectrometry for Molecular Weight and Stoichiometry Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight of this compound-derived ligands and their metal complexes. uvic.ca Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for coordination compounds as they are soft ionization methods that can transfer intact complex ions from solution to the gas phase. nih.gov

The primary application of mass spectrometry in this context is to confirm the formation of the desired complex and to establish its stoichiometry (metal-to-ligand ratio). In the mass spectrum of a metal complex, the most important peak is the molecular ion peak [M]⁺ or related species like [M+H]⁺ or [M+Na]⁺. For a mononuclear complex with a bidentate Schiff base ligand (L) and a divalent metal (M), such as [ML₂], the spectrum would be expected to show a peak corresponding to the mass of this entire neutral complex plus a proton or other adduct. ijser.in

The observed m/z value is compared to the theoretically calculated molecular weight based on the proposed structure. A close match provides strong evidence for the formation of the complex with the expected composition. thermofisher.com For example, if a ligand (L) reacts with a metal salt (e.g., CuCl₂) to form a 1:2 complex (CuL₂), the mass spectrum should show a molecular ion peak corresponding to the formula CxHyNzOwCu.

Furthermore, the isotopic distribution pattern of the molecular ion peak is highly informative. Many metals, such as copper, nickel, and zinc, have characteristic natural isotopic abundances. nih.gov The observed isotopic pattern in the mass spectrum must match the theoretical pattern for the proposed chemical formula, providing an additional layer of confirmation for the complex's identity. thermofisher.com Fragmentation patterns observed in the spectrum can also offer structural clues, often showing the loss of labile ligands or parts of the organic framework. mdpi.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and topography of solid materials. For metal complexes derived from this compound, which are typically isolated as crystalline or polycrystalline powders, SEM provides valuable information about their solid-state characteristics at the micro- and nanoscale.

The technique works by scanning the surface of the sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition. An image is generated by collecting the secondary electrons emitted from the surface, revealing details about the material's physical form.

SEM analysis of these coordination compounds can reveal:

Crystallinity and Habit: The images can show whether the material consists of well-defined crystals, indicating high crystallinity, or if it is amorphous. The shape of the crystals (e.g., needles, plates, rods, prisms) can be clearly visualized.

Particle Size and Distribution: SEM allows for the direct measurement of the size of the particles or crystallites and provides an understanding of the size distribution within the sample.

Surface Texture: The technique can show whether the surface is smooth, rough, porous, or aggregated. It can reveal the presence of defects, cracks, or layers.

Homogeneity: By imaging different areas of the sample, SEM can be used to assess the homogeneity of the bulk material.

For instance, SEM studies on related Schiff base complexes have shown varied morphologies, from microcrystalline powders to distinct rod-like or flake-like structures, depending on the metal ion and the synthesis conditions. This morphological information is crucial as the physical properties of a material, such as its catalytic activity or sensor response, can be influenced by its surface area and structure.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that investigates the photoluminescent properties of molecules. Many organic ligands, including Schiff bases derived from this compound, exhibit fluorescence, and this property can be significantly altered upon coordination to a metal ion. This makes fluorescence spectroscopy a key tool for studying complexation and for developing fluorescent sensors. nih.gov

The free ligand, when excited at an appropriate wavelength, may emit light at a longer wavelength. This emission is often weak due to processes like photoinduced electron transfer (PET) or intramolecular rotation, which provide non-radiative pathways for the excited state to relax.

Upon complexation with certain metal ions, particularly diamagnetic d¹⁰ ions like Zn(II) or Cd(II), a significant enhancement of the fluorescence intensity is often observed. researchgate.net This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF) . The binding of the metal ion to the ligand restricts intramolecular rotations and vibrations and can inhibit PET processes. This structural rigidification closes the non-radiative decay channels, forcing the excited molecule to relax by emitting a photon, thus "turning on" or enhancing the fluorescence. nih.gov

Conversely, coordination to paramagnetic transition metal ions, such as Cu(II), Ni(II), or Co(II), often leads to fluorescence quenching . researchgate.net These metal ions can provide efficient pathways for non-radiative decay through energy or electron transfer processes, resulting in a decrease in the fluorescence intensity.

This "on-off" switching behavior allows these ligand systems to be used as selective chemosensors. A this compound-derived ligand might be non-fluorescent or weakly fluorescent on its own, but exhibit a strong emission in the presence of Zn(II), allowing for the selective detection of that specific ion. The changes in emission intensity can be used to determine binding constants and stoichiometry of the complex in solution. researchgate.net

X-ray Crystallography for Three-Dimensional Atomic Arrangement and Geometry

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be constructed, from which the positions of all non-hydrogen atoms can be determined with high precision.

From a single-crystal X-ray structure analysis, several key details can be elucidated:

Coordination Geometry: It confirms the exact geometry around the metal ion, such as tetrahedral, square planar, square pyramidal, or octahedral. mdpi.com

Coordination Mode: It shows precisely which atoms of the ligand are bonded to the metal ion. For Schiff base ligands, this typically confirms the coordination through the phenolic oxygen and the azomethine nitrogen.

Bond Lengths and Angles: It provides highly accurate measurements of the distances between bonded atoms (e.g., metal-oxygen and metal-nitrogen bond lengths) and the angles between bonds. scirp.org These parameters offer deep insight into the nature and strength of the coordination bonds.

Stereochemistry and Isomerism: It can distinguish between different stereoisomers or geometric isomers (e.g., cis vs. trans).

Supramolecular Structure: It reveals how the individual complex molecules are arranged in the crystal lattice, showing intermolecular interactions such as hydrogen bonding or π-π stacking that stabilize the solid-state structure.

While obtaining single crystals suitable for X-ray diffraction can be challenging, the detailed structural information it provides is unparalleled and serves as the ultimate confirmation of the molecular structure inferred from spectroscopic and other analytical methods. scirp.org

Thermal Analysis (TGA, DTA, DTG) for Thermal Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravogravimetry (DTG), are instrumental in evaluating the thermal stability and decomposition patterns of coordination compounds derived from this compound ligands. nih.gov These methods provide valuable insights into the composition of the complexes, the presence of solvent molecules (solvated or coordinated), and the nature of the thermal decomposition process. sbmu.ac.irekb.eg

TGA measures the change in mass of a substance as a function of temperature, revealing the temperature ranges at which decomposition events occur. researchgate.net For metal complexes of ligands derived from hydroxybenzaldehydes, TGA curves typically show multi-step degradation patterns. sbmu.ac.ircyberleninka.ru The initial weight loss at lower temperatures (around 100-220°C) often corresponds to the removal of lattice or coordinated water molecules. ekb.egias.ac.in Subsequent, more significant weight loss at higher temperatures indicates the decomposition of the organic ligand framework, ultimately leaving a stable metal oxide as the final residue at temperatures often exceeding 550-660°C. cyberleninka.ruias.ac.in

DTA measures the temperature difference between a sample and an inert reference, indicating whether a thermal event is exothermic (releasing heat) or endothermic (absorbing heat). ekb.eg Peaks on a DTA curve correspond to events such as melting, crystallization, or decomposition. nih.govekb.eg DTG, the first derivative of the TGA curve, helps to precisely identify the temperatures at which the rate of mass loss is at its maximum, providing a clearer resolution of overlapping decomposition steps. ekb.eg

Below is a representative data table illustrating the kind of information obtained from thermal analysis of related Schiff base metal complexes.

ComplexDecomposition StepsTemperature Range (°C)Mass Loss (%)Assignment
Ni(II) Complex12205.96Loss of coordinated water molecules
Cu(II) Complex->200-Decomposition of organic ligand
Zn(II) Complex->260-Decomposition of organic ligand

Theoretical and Computational Approaches in Coordination Chemistry

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a powerful tool in coordination chemistry for investigating the electronic and structural properties of metal complexes derived from this compound and related ligands. nih.govresearchgate.net This computational method allows for the optimization of molecular geometries and the calculation of various electronic parameters, providing deep insights that complement experimental data. nih.govmdpi.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict the three-dimensional structure of these complexes. nih.govresearchgate.netresearchgate.net The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov Such studies have shown a good correlation between optimized geometries and crystal structures, confirming the reliability of the theoretical approach. nih.gov

Beyond structural parameters, DFT is used to explore the electronic landscape of the molecules. researchgate.net Molecular Electrostatic Potential (MESP) maps, for instance, can be generated to identify electron-rich and electron-poor regions within the molecule. mdpi.comresearchgate.net These maps are crucial for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. researchgate.net In typical MESP analyses of related hydroxybenzaldehyde derivatives, electron-rich areas (negative potential) are often located around oxygen atoms, while electron-poor areas (positive potential) are found near hydrogen atoms. mdpi.com

Quantum Chemical Studies

Quantum chemical studies encompass a range of computational methods, with DFT being a prominent example, used to elucidate the molecular and electronic structure of this compound-derived ligands and their metal complexes. mdpi.comresearchgate.net These theoretical investigations provide a fundamental understanding of the molecule's behavior at the atomic level. nih.gov

Furthermore, these computational methods are employed to simulate spectroscopic data. researchgate.net For example, theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. semanticscholar.org Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT), helping to interpret the electronic transitions observed experimentally. mdpi.comresearchgate.net

Molecular Orbital Analysis (HOMO, LUMO)

Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of quantum chemical studies on these coordination compounds. nih.govyoutube.com The HOMO acts as the electron donor, while the LUMO serves as the electron acceptor. nih.gov The energy difference between these two frontier orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key descriptor of a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comnih.gov

A small HOMO-LUMO gap indicates that a molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.gov This small energy gap facilitates intramolecular charge transfer, which is a significant factor for potential applications in areas like nonlinear optics. mdpi.com Conversely, a large energy gap suggests high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. nih.gov

The distribution of the HOMO and LUMO electron densities across the molecule provides further insight into its reactive sites. researchgate.net In many Schiff base ligands derived from hydroxybenzaldehydes, the HOMO is often localized on the phenol (B47542) and benzene ring portions, while the LUMO may be distributed over the imine group and the aldehyde-derived ring system, indicating the path of electronic transitions. nih.gov

The table below summarizes key parameters derived from HOMO-LUMO analysis for related compounds, as reported in theoretical studies.

ParameterDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRepresents the electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRepresents the electron-accepting ability
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability mdpi.com
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution researchgate.net
Chemical Potential (µ)µ = (EHOMO + ELUMO) / 2Relates to the escaping tendency of electrons researchgate.net
Electrophilicity Index (ω)ω = µ² / 2ηMeasures the energy lowering due to maximal electron flow researchgate.net

Biological Activities and Therapeutic Potential of 4 Benzyloxy 2 Hydroxybenzaldehyde and Its Derivatives/complexes

Antioxidant Activity Investigations

The antioxidant potential of 4-(Benzyloxy)-2-hydroxybenzaldehyde and its derivatives is a key area of research, with studies exploring their ability to scavenge free radicals and mitigate oxidative stress.

The antioxidant capacity of this compound and its derivatives has been extensively evaluated through various in vitro assays. These assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC) methods, are fundamental in determining the radical scavenging and reducing abilities of these compounds. nih.govresearchgate.netwiserpub.com

Schiff bases derived from this compound have demonstrated notable antioxidant activity. For instance, a study involving Schiff base ligands derived from the condensation of this compound with various aminophenols showed that while some ligands exhibited low free radical scavenging ability compared to the standard ascorbic acid, their corresponding metal complexes displayed significantly higher potency. researchgate.net The position of substituent groups on the aromatic rings of these derivatives has been found to influence their antioxidant capacity. tubitak.gov.tr Dihydroxy derivatives of benzaldehyde (B42025) have also been studied, revealing that their antioxidant capacity is not solely dependent on the number of hydroxyl groups but also on their position and the electron-donating nature of the derivatives. wiserpub.com

The methodologies employed in these assays are crucial for understanding the antioxidant mechanism. The DPPH assay, for example, measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. nih.gov The CUPRAC method, on the other hand, is based on the reduction of a Cu(II) complex to a Cu(I) complex by the antioxidant. wiserpub.comtubitak.gov.tr The results from these assays are often expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals.

Table 1: In Vitro Antioxidant Activity of this compound Derivatives

Compound/Derivative Assay IC50 (µM) Reference
Ligand HL4 DPPH - researchgate.net
Copper(II) complexes of HL1-HL4 DPPH 2.98 - 3.89 researchgate.net
N1-4-benzyloxysalicylidene-S-methylthiosemicarbazone CUPRAC - tubitak.gov.tr
Nickel(II) complexes of thiosemicarbazones CUPRAC - tubitak.gov.tr
Diimine Schiff base DPPH 180.0 icontechjournal.com
Diimine Schiff base Ferrous ion chelation 76.3 icontechjournal.com
Diimine Schiff base Phosphomolybdenum 121.5 icontechjournal.com
(E)-5-[(4-fluorobenzyl)oxy]-2-{[(4-hydroxyphenyl)imino]methyl}phenol (7h) ORAC 3.45 Trolox equivalent nih.gov

Note: '-' indicates that a specific value was not provided in the source, but the compound was reported to have activity.

Beyond in vitro assays, the ability of this compound derivatives to enhance intracellular antioxidant activity has been investigated. Research has shown that derivatives of 4-hydroxybenzaldehyde (B117250) can protect cells from oxidative damage. For example, 4-hydroxybenzaldehyde-chitooligomers (HB-COS) have been found to suppress H2O2-induced oxidative stress in microglia BV-2 cells. nih.gov These derivatives significantly attenuated the generation of reactive oxygen species (ROS) and DNA oxidation, while also upregulating the protein levels of antioxidative enzymes. nih.gov This suggests that such compounds can bolster the cell's natural defense mechanisms against oxidative stress, indicating a potential for therapeutic applications in neurodegenerative diseases where oxidative damage plays a significant role.

A consistent finding across multiple studies is the enhanced antioxidant activity of metal complexes compared to their parent Schiff base ligands derived from this compound. nih.govresearchgate.net The chelation of metal ions such as Cu(II), Co(II), Ni(II), and Zn(II) to the Schiff base ligands often leads to a significant increase in their radical scavenging capabilities. nih.govresearchgate.net

For instance, studies on transition metal complexes with Schiff bases derived from this compound and various aminophenols have demonstrated that the metal(II) complexes are highly potent antioxidants, showing excellent efficiency in decolorizing the purple-colored solution of DPPH compared to the free Schiff base ligands. researchgate.net Copper(II) complexes, in particular, were identified as the most potent antioxidant compounds with the lowest IC50 values. researchgate.net Similarly, research on thiosemicarbazone derivatives has shown that while the thiosemicarbazones themselves exhibit potent antioxidant capacity, their nickel(II) complexes have lower, yet still present, activity. tubitak.gov.tr The higher activity of the free ligands in this specific case was attributed to the presence of non-coordinated -NH2 and -OH groups that can interact with the assay reagents. tubitak.gov.tr

The enhancement of antioxidant activity in metal complexes is often attributed to the coordination of the metal ion, which can influence the electron distribution and stability of the ligand, thereby facilitating the donation of electrons or hydrogen atoms to free radicals.

Table 2: Comparative Antioxidant Potency (IC50 in µM)

Compound Type DPPH Assay Reference
Free Schiff Base Ligands Generally higher IC50 researchgate.net
Metal(II) Complexes Generally lower IC50 researchgate.net
Copper(II) Complexes 2.04–2.56 researchgate.net

Antimicrobial Efficacy Studies

The antimicrobial properties of this compound and its derivatives have been extensively investigated, revealing their potential to combat a range of pathogenic microorganisms.

Schiff bases derived from this compound and their metal complexes have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that metal chelation often enhances the antibacterial efficacy of these compounds. researchgate.netsdiarticle4.com

In a study involving Schiff base ligands derived from this compound and their Co(II), Ni(II), Cu(II), and Zn(II) complexes, it was found that the metal chelates were more noxious than their parent Schiff bases against bacterial strains such as S. aureus, S. gordonii (Gram-positive), E. coli, and P. aeruginosa (Gram-negative). researchgate.net The copper(II) complexes were reported to be the most potent antibacterial agents among the tested compounds. researchgate.net The increased lipophilicity of the metal complexes is often cited as a reason for their enhanced activity, as it facilitates their passage through the bacterial cell membrane.

The mechanism of action is believed to involve the disruption of cellular processes. For instance, a related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has been shown to target the cell membrane of S. aureus, leading to the release of intracellular proteins and nucleic acids. nih.gov

Table 3: Antibacterial Activity of this compound Derivatives

Compound/Derivative Bacterial Strain Activity Reference
Metal(II) complexes of Schiff bases S. aureus, S. gordonii More active than ligands researchgate.net
Metal(II) complexes of Schiff bases E. coli, P. aeruginosa More active than ligands researchgate.net
Copper(II) complex 19 S. aureus, B. subtilis, P. aeruginosa, E. coli Highest activity researchgate.net
Cu(II) complex of a Schiff base E. coli, S. enteritidis, S. aureus, Enterococcus Better than ligand mdpi.com
Benzimidazole (B57391) derivatives E. coli, M. catarrhalis, S. pyogenes Potent activity nih.gov

In addition to their antibacterial properties, derivatives of this compound have also been evaluated for their antifungal activity against various fungal strains. Similar to the antibacterial studies, metal complexation has been shown to play a crucial role in enhancing antifungal efficacy. researchgate.net

Research has shown that Schiff base ligands derived from this compound and their metal complexes are effective against fungal strains like Aspergillus niger and Candida albicans. researchgate.net The study found that the fungus Candida albicans was more inhibited by the ligands (HL3 and HL4) and their Cu(II) complexes. researchgate.net Another study highlighted that the presence of an ortho-hydroxyl group in the aromatic ring of benzaldehydes increases their antifungal activity, which is attributed to the disruption of cellular antioxidation. nih.gov

The mechanism of antifungal action is thought to involve the disruption of the fungal cell membrane and inhibition of essential cellular processes. For example, 2-hydroxy-4-methoxybenzaldehyde has been found to destroy the cell membranes of Fusarium graminearum and inhibit the biosynthesis of mycotoxins. frontiersin.orgnih.gov

Table 4: Antifungal Activity of this compound Derivatives

Compound/Derivative Fungal Strain Activity Reference
Ligands HL3 and HL4 and their Cu(II) complexes Candida albicans High inhibition (IZ = 25 mm) researchgate.net
Metal(II) complexes of Schiff bases Aspergillus niger, Candida albicans More noxious than ligands researchgate.net
Benzaldehydes with ortho-hydroxyl group Aspergillus fumigatus, A. flavus, A. terreus, Penicillium expansum Potent antifungal activity nih.gov
1,4-benzoxazin-3-one derivatives G. zeae, P. sasakii, P. infestans, C. wilt, P. capsica Good activity frontiersin.org

Synergistic Effects of Metal Complexation on Antimicrobial Potency

The antimicrobial efficacy of Schiff bases derived from this compound can be significantly enhanced through complexation with metal ions. This synergistic effect is a well-documented phenomenon, where the resulting metal complex exhibits greater antimicrobial potency than the free ligand.

Transition metal complexes derived from Schiff base ligands of this compound have been shown to be more noxious than the free ligands against a range of bacterial and fungal strains. researchgate.net Studies involving various metal(II) complexes demonstrated enhanced activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungal strains Aspergillus niger and Candida albicans. researchgate.net The principle of chelation therapy suggests that complexation can lead to a more lipophilic molecule, which facilitates its transport across microbial cell membranes.

The increased activity of the metal complexes is often attributed to the chelation process, which reduces the polarity of the metal ion and increases the lipophilicity of the complex. This allows the complex to penetrate the lipid layers of the cell membrane more effectively. Once inside, the metal ion can interfere with normal cellular processes by binding to active sites of enzymes or DNA, leading to a disruption of vital metabolic pathways and ultimately cell death. For instance, certain copper(II) complexes have demonstrated antimicrobial activity comparable to standard drugs. researchgate.net It is a common finding that metal chelates are more noxious than their parent Schiff bases. researchgate.net This enhancement in biological activity underscores the potential of metal complexation as a strategy for developing new and more effective antimicrobial agents. ijmrsti.comrsc.org

Table 1: Antimicrobial Activity of this compound Schiff Base Metal Complexes

Organism Activity of Ligand Activity of Metal Complex Reference
S. aureus Moderate High researchgate.net
B. subtilis Moderate High researchgate.net
P. aeruginosa Moderate High researchgate.net
E. coli Moderate High researchgate.netresearchgate.net
A. niger Moderate High researchgate.net
C. albicans Moderate High researchgate.netmdpi.com

Anticancer and Antiproliferative Properties

Derivatives of benzyloxybenzaldehyde have emerged as a promising class of compounds with significant anticancer and antiproliferative capabilities. Extensive in vitro research has highlighted their cytotoxicity against various cancer cell lines and shed light on their mechanisms of action.

A number of benzyloxybenzaldehyde derivatives have demonstrated potent cytotoxic effects against human cancer cell lines. In particular, studies focusing on the human leukemia (HL-60) cell line have identified several active compounds. Derivatives such as 2-(benzyloxy)benzaldehyde, 2-(benzyloxy)-4-methoxybenzaldehyde, and 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) exhibited significant activity, with some compounds proving effective at micromolar concentrations (1-10 μM). nih.govresearchgate.net The substitution pattern on the benzyloxy and benzaldehyde rings plays a crucial role in determining the cytotoxic potency. researchgate.net

Further studies have explored the cytotoxicity of these derivatives against other cancer types. For example, certain benzyloxybenzaldehyde derivatives have been tested against non-small cell lung cancer cell lines like A549 and H1299, showing varied levels of cytotoxicity. semanticscholar.org The collective evidence points towards the benzyloxybenzaldehyde scaffold as a valuable template for the design of new cytotoxic agents.

Table 2: In Vitro Cytotoxicity of Benzyloxybenzaldehyde Derivatives

Compound Cancer Cell Line Activity Reference
2-(benzyloxy)benzaldehyde (17) HL-60 Significant at 1-10 µM nih.gov
2-(benzyloxy)-4-methoxybenzaldehyde (26) HL-60 Significant at 1-10 µM nih.govresearchgate.net
2-(benzyloxy)-5-methoxybenzaldehyde (27) HL-60 Significant at 1-10 µM nih.govresearchgate.net
2-[(3-methoxybenzyl)oxy]benzaldehyde (29) HL-60 Most potent in series nih.govresearchgate.net
ABMM-6 H1299 IC₅₀ = 14.0 µM nih.gov
ABMM-24 H1299 IC₅₀ = 13.7 µM nih.gov
ABMM-32 H1299 IC₅₀ = 13.0 µM nih.gov

The anticancer activity of benzyloxybenzaldehyde derivatives is closely linked to their ability to interfere with the cancer cell cycle and induce programmed cell death, or apoptosis. oaepublish.com Research on HL-60 cells revealed that these compounds can arrest cell cycle progression at the G2/M phase. nih.govresearchgate.net This checkpoint arrest prevents the cell from entering mitosis, thereby inhibiting proliferation.

Following cell cycle arrest, these compounds were found to induce apoptosis. nih.gov Apoptosis is a critical pathway for eliminating cancerous cells, and its induction is a key mechanism for many chemotherapeutic agents. nih.gov The morphological changes and DNA fragmentation observed in treated cells are classic hallmarks of apoptosis. nih.gov The induction of apoptosis by these derivatives often involves the activation of caspases, a family of proteases that execute the cell death program. nih.gov

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. Benzyloxybenzaldehyde derivatives have been shown to exert their pro-apoptotic effects by targeting and disrupting mitochondrial function. researchgate.net A key event in this process is the loss of the mitochondrial membrane potential (MMP). nih.gov Studies have demonstrated that treatment with these compounds leads to a significant loss of MMP in cancer cells within hours. nih.govresearchgate.net

The disruption of the mitochondrial membrane's integrity leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, triggers the caspase cascade that culminates in apoptosis. nih.gov Therefore, the ability of these compounds to induce mitochondrial damage is a crucial element of their anticancer mechanism. researchgate.net

An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. Some derivatives of benzyloxybenzaldehyde have shown a degree of selectivity. For instance, specific chalcone (B49325) derivatives incorporating the benzyloxy group have displayed significant selectivity in inhibiting HCT116 colon cancer cells over normal NCM460 cells. researchgate.net

In studies involving aldehyde dehydrogenase inhibitors, certain benzyloxybenzaldehyde derivatives (ABMM-15 and ABMM-16) were found to be potent inhibitors of the enzyme without showing significant cytotoxicity to either A549 or H1299 lung cancer cell lines. semanticscholar.orgnih.gov This suggests that it is possible to design derivatives with specific biological targets and potentially lower off-target toxicity. The selectivity profile is a critical factor in the therapeutic index of a potential drug candidate and is a key focus in the ongoing development of these compounds. nih.gov

Enzyme Inhibitory Activities

Beyond their direct cytotoxic effects, this compound and its analogues have been investigated as inhibitors of various enzymes implicated in disease. The structural scaffold of benzyloxybenzaldehyde has proven to be a versatile template for designing specific enzyme inhibitors.

One significant area of research is the inhibition of aldehyde dehydrogenase (ALDH) isoforms, particularly ALDH1A3, which is overexpressed in several types of cancer and is associated with poor prognosis. semanticscholar.orgnih.gov Specific benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3. semanticscholar.org For example, compounds designated as ABMM-15 and ABMM-16 were found to be highly selective for ALDH1A3, with IC₅₀ values in the low micromolar to nanomolar range. semanticscholar.orgnih.gov

Derivatives have also been explored for their ability to inhibit other enzymes. For instance, compounds based on a 4-hydroxybenzaldehyde scaffold have shown potent inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. sigmaaldrich.com Furthermore, O-benzyl oxime derivatives have been synthesized and identified as effective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. mdpi.com The ability of these compounds to inhibit different enzymes highlights the broad therapeutic potential of the benzyloxybenzaldehyde chemical scaffold.

Table 3: Enzyme Inhibitory Activity of Benzyloxybenzaldehyde Derivatives

Derivative Class Target Enzyme Potency Reference
Benzyloxybenzaldehyde ALDH1A3 IC₅₀ = 0.23 µM (ABMM-15) semanticscholar.orgnih.gov
Benzyloxybenzaldehyde ALDH1A3 IC₅₀ = 1.29 µM (ABMM-16) semanticscholar.orgnih.gov
4-Hydroxybenzaldehyde Tyrosinase IC₅₀ = 0.059 mM (dimethoxyl phosphate (B84403) derivative) sigmaaldrich.com
O-Benzyl oxime Aldose Reductase High mdpi.com

Studies on Specific Enzymes

The benzyloxybenzaldehyde scaffold has been identified as a promising framework for designing selective enzyme inhibitors. Research has demonstrated that derivatives of this compound can modulate the activity of various key enzymes implicated in different pathological conditions.

Notably, two derivatives of benzyloxybenzaldehyde, identified as ABMM-15 and ABMM-16, have emerged as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. nih.gov In one study, these compounds exhibited significant inhibitory potency, with IC50 values of 0.23 µM and 1.29 µM, respectively. nih.gov The same study found that these compounds showed minimal inhibition of ALDH1A1 activity, indicating a high degree of selectivity for the ALDH1A3 isoform. nih.gov Computational docking studies supported these experimental findings, suggesting a favorable binding orientation of these inhibitors within the active site of ALDH1A3. nih.gov

Beyond cancer-related enzymes, this compound has been noted for its potential to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, related hydroxybenzaldehyde structures have shown inhibitory effects on GABA shunt enzymes, which are crucial for neurotransmitter metabolism. nih.gov This suggests that the core structure of this compound holds potential for developing inhibitors for a range of enzymatic targets.

Table 1: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives on ALDH Isoforms

Compound Target Enzyme IC50 Value (µM) Selectivity Profile
ABMM-15 ALDH1A3 0.23 Highly selective over ALDH1A1
ABMM-16 ALDH1A3 1.29 Highly selective over ALDH1A1

Potential as Inhibitors of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.gov The aldehyde functional group is a key feature in several classes of Mpro inhibitors due to its ability to form a covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site. mdpi.comnih.gov This covalent interaction leads to the effective and often irreversible inhibition of the protease.

While direct studies on this compound as a SARS-CoV-2 Mpro inhibitor are not extensively documented, its chemical structure contains the critical aldehyde "warhead." mdpi.com Research on other aldehyde-containing compounds has established their potential. For example, inhibitors like GC-376 feature an aldehyde that forms a hemithioketal with Cys145, effectively blocking the active site. nih.gov The design of Mpro inhibitors often involves a peptide-like structure that fits into the substrate-binding pockets of the enzyme, coupled with an electrophilic group like an aldehyde. nih.gov

The this compound scaffold could serve as a starting point for designing novel Mpro inhibitors. The benzyloxy and hydroxyl groups can be modified to optimize interactions with the specific sub-pockets (S1, S2, etc.) of the Mpro active site, potentially enhancing binding affinity and inhibitory potency. nih.gov The development of such derivatives could lead to new classes of antiviral agents against COVID-19 and future coronavirus threats. nih.gov

Interactions with Biological Macromolecules (e.g., DNA, BSA)

The interaction of small molecules with biological macromolecules like proteins and nucleic acids is fundamental to their pharmacological effects. Derivatives of this compound have been investigated for their ability to bind to Bovine Serum Albumin (BSA) and interact with DNA.

Interaction with Bovine Serum Albumin (BSA):

BSA is a major transport protein in the blood and is often used as a model to study drug-protein interactions. nih.gov Schiff base derivatives, which can be readily synthesized from this compound, have been shown to bind to BSA. Spectroscopic studies, such as fluorescence quenching assays, indicate that these compounds can bind to BSA with significant affinity. nih.gov This binding often occurs through a static quenching mechanism, implying the formation of a stable ground-state complex between the compound and the protein. nih.gov Molecular docking studies have further elucidated these interactions, suggesting that the binding can be stabilized by hydrogen bonds and van der Waals forces within the hydrophobic cavities of BSA, such as those in sub-domain IIIA.

Interaction with DNA:

The interaction of compounds with DNA can lead to anticancer and antibacterial activities. Schiff bases derived from hydroxybenzaldehydes, and particularly their metal complexes, are recognized as effective DNA binders. These interactions can occur through several modes, including intercalation between DNA base pairs, binding within the major or minor grooves, and electrostatic interactions. The planar aromatic structures within these derivatives facilitate stacking between the DNA base pairs.

Furthermore, certain metal complexes of ligands derived from this compound have the potential to induce DNA strand scission, a mechanism that contributes to their cytotoxic effects against tumor cells. nih.gov The formation of a coordination complex can enhance the DNA binding affinity compared to the free ligand. For instance, studies on platinum(II) complexes with benzimidazole derivative ligands, which can be synthesized from aldehyde precursors, have demonstrated strong interactions with plasmid DNA.

Table 2: Macromolecular Interactions of this compound Derivatives

Macromolecule Type of Derivative Interaction Mechanism Significance
BSA Schiff Bases Static quenching, H-bonding, van der Waals forces Indicates potential for transport and distribution in the bloodstream.
DNA Schiff Bases, Metal Complexes Intercalation, Groove binding, Covalent binding Underpins potential anticancer and antibacterial applications.

Immunomodulatory Applications as Intermediates

This compound serves as a crucial intermediate in the synthesis of compounds with potential immunomodulatory and anti-inflammatory properties. The core structure is readily modified to produce more complex molecules like chalcones and benzothiazoles, which have demonstrated significant biological effects.

For example, a series of 2-hydroxy-4-benzyloxy chalcone derivatives have been synthesized and evaluated for their anti-neuroinflammatory activity, a key aspect of immunomodulation in the central nervous system. One particular derivative, compound 11d, showed dramatic anti-neuroinflammatory ability in studies related to Alzheimer's disease. Similarly, the scaffold of this compound is used in the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives. These compounds have been investigated as multi-functional agents for Parkinson's disease and have shown potential anti-neuroinflammatory effects. The synthesis of these bioactive molecules often starts with precursors like 2,4-dihydroxybenzaldehyde (B120756), which is then benzylated to form the key 4-benzyloxy-2-hydroxybenzaldehyde intermediate. These findings underscore the importance of this aldehyde as a building block for creating novel therapeutic agents that can modulate immune responses in various disease contexts.

Antidiabetic Activity and Metabolic Regulation Potential

Derivatives of the benzyloxy-phenol structure have shown promise as potential therapeutic agents for type 2 diabetes, exhibiting both hypoglycemic and lipid-regulating properties.

Research into structural isomers of ((benzyloxy)phenyl)propanoic acid, which are derivatives of the core benzyloxy-phenol structure, has revealed significant hypoglycemic activity. In an oral glucose tolerance test using CD-1 mice, two compounds based on meta-substituted phenylpropanoic acid demonstrated a pronounced hypoglycemic effect. These compounds are designed as agonists for the free fatty acid receptor-1 (FFAR1), a target for type 2 diabetes therapy that can normalize blood sugar levels without a high risk of inducing hypoglycemia.

Another study on a related phenol (B47542) derivative, 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol (HBPMP), showed significant antidiabetic activity in Streptozotocin (STZ)-induced diabetic rats. Oral administration of this compound led to a significant decrease in fasting blood glucose levels. These in vivo studies highlight the potential of benzyloxy-phenol derivatives to effectively lower blood glucose.

In addition to glycemic control, the correction of dyslipidemia is a critical aspect of managing type 2 diabetes. The same derivatives that exhibit hypoglycemic effects have also shown the ability to correct lipid metabolism disorders.

In the 30-day study with STZ-induced diabetic rats, daily administration of the HBPMP derivative resulted in a significant decrease in serum total cholesterol (TC), low-density lipoprotein-cholesterol (LDL-C), very-low-density lipoprotein-cholesterol (VLDL-C), and triglycerides (TG). Concurrently, an increase in the beneficial high-density lipoprotein-cholesterol (HDL-C) was observed. These findings indicate a potent antihyperlipidemic effect, suggesting that derivatives of this compound could offer a dual benefit in managing both hyperglycemia and the associated lipid abnormalities in diabetes.

Table 3: In Vivo Metabolic Effects of a this compound Related Derivative (HBPMP)

Parameter Effect Observed in STZ-induced Diabetic Rats
Fasting Blood Glucose Significant Decrease
Total Cholesterol (TC) Significant Decrease
Triglycerides (TG) Significant Decrease
LDL-Cholesterol Significant Decrease
VLDL-Cholesterol Significant Decrease
HDL-Cholesterol Increase

Targeted Mechanism of Action: Insulin (B600854) Resistance and Incretin-Mimetic Effects

The therapeutic potential of this compound and its related compounds in metabolic disorders is underscored by their targeted action on key pathways regulating glucose homeostasis, particularly in addressing insulin resistance and eliciting incretin-mimetic effects. Insulin resistance, a hallmark of type 2 diabetes, involves a diminished response of insulin-sensitive tissues to the hormone's action. nih.gov Research has shown that by-products of n-3 polyunsaturated fatty acid peroxidation, such as 4-hydroxy-2-hexenal (4-HHE), can induce insulin resistance in skeletal muscle, highlighting the role of oxidative stress in the pathophysiology of type 2 diabetes. nih.gov

Compounds that can mitigate the factors contributing to insulin resistance are of significant therapeutic interest. The mechanisms by which derivatives of this compound may counteract insulin resistance are multifaceted. One key area of investigation is the modulation of signaling pathways downstream of the insulin receptor. For instance, the inhibition of protein tyrosine phosphatase 1B (PTP1B) is a validated strategy to enhance insulin sensitivity. researchgate.netnih.gov By preventing the dephosphorylation of the insulin receptor and its substrates, PTP1B inhibitors effectively prolong and amplify the insulin signal, leading to improved glucose uptake and metabolism. researchgate.netnih.gov

Furthermore, certain derivatives exhibit incretin-mimetic properties. Incretins, such as glucagon-like peptide-1 (GLP-1), are gut hormones that enhance insulin secretion in a glucose-dependent manner. Agonists of the free fatty acid receptor 4 (FFA4), also known as GPR120, have been shown to stimulate GLP-1 secretion from enteroendocrine cells. biomolther.org This suggests that derivatives of this compound designed to act as FFA4 agonists could mimic the effects of natural incretins, thereby contributing to better glycemic control. The activation of FFA4 is a significant area of drug discovery for type 2 diabetes, as it not only influences GLP-1 secretion but also plays a role in reducing obesity-induced metaflammation. biomolther.org

Agonist Activity at FFA4, PPARs, and PTP1B Inhibition

The diverse biological activities of this compound derivatives and complexes extend to their interaction with several key therapeutic targets, including the free fatty acid receptor 4 (FFA4), peroxisome proliferator-activated receptors (PPARs), and protein tyrosine phosphatase 1B (PTP1B).

Agonist Activity at FFA4: Free fatty acid receptor 4 (FFA4) has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders. nih.gov It is activated by long-chain fatty acids and plays a role in stimulating GLP-1 secretion and reducing inflammation. biomolther.org The development of synthetic FFA4 agonists is an active area of research. biomolther.orgnih.gov While direct studies on this compound as an FFA4 agonist are limited, the exploration of related chemical scaffolds, such as diarylsulfonamides, has led to the identification of potent and selective FFA4 agonists. nih.gov This provides a basis for designing novel derivatives of this compound with potential FFA4 agonist activity.

Agonist Activity at PPARs: Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that are crucial regulators of lipid and glucose metabolism. mdpi.com The three main isoforms are PPARα, PPARγ, and PPARβ/δ. mdpi.com PPARα is primarily involved in fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and insulin sensitivity. mdpi.comnih.gov

Research has led to the discovery of novel hybrids of 4-benzyloxy chalcone and fibrates that act as potent PPARα agonists. nih.gov Chalcones can be synthesized from benzaldehyde precursors, indicating a direct synthetic lineage from this compound. These hybrid compounds have demonstrated significant anti-hyperlipidemic effects in preclinical models. nih.gov For example, a 2-propanoic acid derivative and a 2-butanoic acid congener showed substantial PPARα agonistic activity, with EC50 values of 8.9 μM and 25.0 μM, respectively. nih.gov The development of dual PPARα/δ agonists is also being pursued for the treatment of cholestatic liver diseases, with some compounds showing subnanomolar potency. nih.gov

PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. nih.gov Inhibition of PTP1B enhances insulin sensitivity and can lead to improved glucose homeostasis. researchgate.netnih.gov

A variety of natural and synthetic compounds have been investigated as PTP1B inhibitors. nih.gov Notably, derivatives of 2-arylbenzofurans isolated from natural sources have shown potent PTP1B inhibitory activity. nih.gov The structural features of these inhibitors, such as the presence of a farnesyl group, have been found to be important for their activity. nih.gov Given the structural similarities, derivatives of this compound could be designed to target the active site of PTP1B. Studies on other phenolic aldehydes, such as p-hydroxybenzaldehyde and vanillin (B372448), have demonstrated their ability to inhibit PTP1B, suggesting that the benzaldehyde moiety can serve as a scaffold for PTP1B inhibitors. researchgate.netscispace.com The inhibition can occur through different mechanisms, including mixed and uncompetitive inhibition. scispace.comresearchgate.net

Compound/Derivative ClassTargetActivityKey Findings
4-Benzyloxy Chalcone Fibrate HybridsPPARαAgonistShowed significant anti-hyperlipidemic effects in vivo. nih.gov
2-Propanoic acid derivative (chalcone hybrid)PPARαAgonistEmax: 50.80%, EC50: 8.9 μM. nih.gov
2-Butanoic acid congener (chalcone hybrid)PPARαAgonistEmax: 90.55%, EC50: 25.0 μM. nih.gov
Diaryl-sulfonamidesFFA4Agonist/AntagonistLed to the identification of selective FFA4 modulators. nih.gov
Farnesylated 2-arylbenzofuransPTP1BInhibitorFarnesyl group positively influenced inhibitory activity. nih.gov
p-Hydroxy-benzaldehydePTP1BInhibitorShowed mixed-type inhibition. scispace.com
VanillinPTP1BInhibitorShowed uncompetitive inhibition. scispace.com
Lithocholic Acid DerivativesPTP1BInhibitorExhibited potent and selective uncompetitive inhibition. researchgate.net

Computational Modeling and in Silico Investigations of 4 Benzyloxy 2 Hydroxybenzaldehyde and Its Analogs

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as 4-(Benzyloxy)-2-hydroxybenzaldehyde, might interact with a biological target.

Molecular docking studies have been pivotal in elucidating the interactions between this compound analogs and various protein targets. For instance, derivatives featuring the benzyloxybenzaldehyde scaffold have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types. nih.gov Computational studies have supported these experimental findings, suggesting a strong binding affinity of these compounds to the ALDH1A3 isoform. The presence of aromatic amino acids within the enzyme's active site is predicted to enhance intermolecular binding interactions with the benzyloxybenzaldehyde moiety. nih.gov

Similarly, docking simulations of related benzimidazole (B57391) analogs have been used to explore their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes targeted in Alzheimer's disease therapy. nih.gov These studies revealed that the compounds primarily interact with the catalytic site of AChE, mimicking the binding mode of established inhibitors. nih.gov The 4-hydroxyl group, a feature shared with this compound, was shown to be crucial for this interaction. nih.gov

The interaction of small molecules with macromolecules like deoxyribonucleic acid (DNA) and serum albumins is crucial for understanding their pharmacokinetic profiles. While direct studies on this compound are limited, research on structurally related compounds provides valuable insights.

Molecular docking has been employed to study the binding of various synthetic compounds to Calf Thymus DNA (CT DNA). These studies often suggest an intercalative mode of binding, where the molecule inserts itself between the base pairs of the DNA. nih.gov For example, docking studies on certain azalactone derivatives with DNA gyrase, an enzyme that manipulates DNA topology, have revealed significant binding interactions, with calculated Gibbs free energy values indicating stable complex formation. researchgate.net

Bovine Serum Albumin (BSA) is a major transport protein in the blood, and a compound's binding affinity to it can influence its distribution and availability. Spectroscopic and theoretical approaches, including molecular docking, have been used to study these interactions for various compounds. nih.gov These studies often show that ligands can quench the intrinsic fluorescence of BSA, and the binding constants can be calculated to quantify the affinity. For many drug-like molecules, this binding is a key determinant of their pharmacological activity. nih.govnih.gov

Furthermore, this compound itself has been noted as an inhibitor of cyclooxygenase and lipoxygenase enzymes, which are involved in inflammation. biosynth.com While detailed computational mechanisms for this specific compound are not extensively published, the general mechanism for similar phenolic compounds involves interaction with the active sites of these enzymes, often through hydrogen bonding and hydrophobic interactions, to block substrate access.

The table below summarizes the findings from molecular docking studies on this compound and its analogs.

TargetCompound TypeKey Findings
ALDH1A3Benzyloxybenzaldehyde derivativesPotent and selective inhibition, with strong binding to the enzyme's active site predicted by computational models. nih.gov
AChE/BuChEBenzimidazole analogsInteraction with the catalytic site, with the hydroxyl group playing a crucial role in binding. nih.gov
DNA GyraseAzalactone derivativesGood binding affinity with significant negative Gibbs free energy values, suggesting stable interactions. researchgate.net
Cyclooxygenase/LipoxygenaseThis compoundNoted as an inhibitor, though detailed computational prediction of the mechanism is not widely available. biosynth.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction is a computational process that assesses the pharmacokinetic properties of a compound, which are crucial for its development as a potential therapeutic agent.

The bioavailability radar is a rapid graphical method to assess the drug-likeness of a molecule. researchgate.netnih.gov It evaluates six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. The ideal range for oral bioavailability is represented by a pink area on the radar chart. researchgate.netresearchgate.net

For a molecule to be considered drug-like, its properties should fall within this optimal range:

Lipophilicity (XLOGP3): -0.7 to +5.0

Size (Molecular Weight): 150 to 500 g/mol

Polarity (Topological Polar Surface Area, TPSA): 20 to 130 Ų

Solubility (log S): Not higher than 6

Saturation (Fraction of sp³ carbons): Not less than 0.25

Flexibility (Number of rotatable bonds): No more than 9

Based on the known physicochemical properties of this compound, we can predict its oral bioavailability profile.

PropertyValue for this compoundOptimal RangeWithin Range?
Lipophilicity (XLOGP3) 3.2 nih.gov-0.7 to +5.0Yes
Size (MW g/mol ) 228.24 nih.gov150 to 500Yes
Polarity (TPSA Ų) 46.5 nih.gov20 to 130Yes
Insolubility (log S) Predicted to be low< 6Yes
Flexibility (Rotatable Bonds) 4 nih.gov< 9Yes
Saturation (Fraction Csp³) ~0.07> 0.25No

Data sourced from PubChem and extrapolated for analysis.

The analysis suggests that most physicochemical properties of this compound fall within the optimal range for oral bioavailability, with the exception of the fraction of sp³ hybridized carbons, indicating a high degree of unsaturation due to its aromatic rings. nih.gov

In silico toxicology models are increasingly used to predict the potential carcinogenicity and other safety liabilities of chemical compounds early in the research process. nih.govnih.gov These predictions are often based on Structure-Activity Relationships (SARs), which correlate chemical structures with known toxicological data. frontiersin.org

For this compound, publicly available data provides some insight into its predicted safety profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the compound is flagged with certain hazard statements. sigmaaldrich.comsigmaaldrich.com

Prediction TypeFindingSource
Carcinogenicity No definitive positive prediction from available in silico models, but this does not confirm absence of risk. nih.govPre-ADMET, pkCSM (on related structures)
Mutagenicity Predicted to be non-mutagenic in some models. nih.govPre-ADMET (on related structures)
Skin Sensitization Warning (H317): May cause an allergic skin reaction. sigmaaldrich.comsigmaaldrich.comGHS Classification
Aquatic Hazard Warning (H410): Very toxic to aquatic life with long-lasting effects. sigmaaldrich.comsigmaaldrich.comGHS Classification

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing lead compounds by identifying key molecular features responsible for their biological effects. researchgate.net The antioxidant activity of phenolic compounds, for instance, is closely tied to their structure, including the substitution patterns on the aromatic ring. researchgate.net

The core structure of this compound serves as a scaffold for developing derivatives with targeted biological activities. Research into analogs has revealed critical relationships between specific structural modifications and their resulting efficacy.

One significant area of investigation involves chalcone (B49325) derivatives for the potential treatment of Alzheimer's disease. nih.gov By introducing hydroxyl and aryl benzyl (B1604629) ether groups into chalcone scaffolds, researchers have synthesized a series of 2-hydroxyl-4-benzyloxy chalcone derivatives. nih.gov Many of these compounds demonstrated promising multi-functional anti-Alzheimer's properties, including inhibition of amyloid-beta (Aβ) aggregation, antioxidant effects, and anti-neuroinflammatory activity. nih.gov

A standout from this series, compound 11d , exhibited remarkable inhibitory effects on both self-induced and Cu²⁺-induced Aβ₁₋₄₂ aggregation. nih.gov Furthermore, it showed a significant ability to disaggregate existing Aβ₁₋₄₂ fibrils, possessed strong antioxidative properties, and acted as a moderate inhibitor of monoamine oxidase-B (MAO-B). nih.gov The success of this derivative highlights the importance of the 2-hydroxy-4-benzyloxy chalcone framework in designing multifunctional agents against neurodegenerative diseases. nih.gov

In a different context, studies on derivatives of the closely related 4-hydroxybenzaldehyde (B117250) as tyrosinase inhibitors have also provided valuable SAR insights. It was found that most synthesized derivatives showed more potent inhibitory activity against mushroom tyrosinase than the parent compound. nih.gov Notably, a derivative bearing a dimethoxyl phosphate (B84403) group (compound 3c ) was identified as the most potent non-competitive inhibitor in the series. nih.gov This suggests that the addition of a phosphate group at the 4-position can significantly enhance biological efficacy, offering a promising direction for designing new tyrosinase inhibitors. nih.gov

General SAR studies on natural hydroxybenzaldehydes confirm that antioxidant activity is highly dependent on the substitution pattern of the aromatic ring. researchgate.net For example, protocatechuic aldehyde and syringaldehyde (B56468) have been identified as strong inhibitors of lipid oxidation. researchgate.net This underscores the principle that the arrangement and nature of substituents on the benzaldehyde (B42025) core are crucial determinants of biological function. researchgate.net

Compound/Derivative ClassKey Structural FeaturesBiological ActivityResearch Finding
2-hydroxy-4-benzyloxy chalcone derivatives Chalcone scaffold with hydroxyl and aryl benzyl ether groupsAnti-Alzheimer's disease (multifunctional)Most derivatives showed good anti-AD activities, including Aβ aggregation inhibition and antioxidant effects. nih.gov
Compound 11d (a 2-hydroxy-4-benzyloxy chalcone derivative) Specific substitutions on the chalcone corePotent Aβ aggregation inhibitor, antioxidant, MAO-B inhibitorInhibited self-induced Aβ₁₋₄₂ aggregation by 90.8% and Cu²⁺ induced aggregation by 93.4% at 25 μM. nih.gov
4-hydroxybenzaldehyde derivative (compound 3c) Dimethoxyl phosphate groupTyrosinase inhibitionFound to be the most potent non-competitive inhibitor with an IC₅₀ value of 0.059 mM. nih.gov
Protocatechuic aldehyde & Syringaldehyde Specific hydroxyl and methoxy (B1213986) substitutionsAntioxidantAct as strong inhibitors of bulk oil and lecithin (B1663433) liposome (B1194612) oxidation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to formalize the connection between the chemical structure of a compound and its biological activity. atlantis-press.com These models use statistical methods to create mathematical equations that can predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. atlantis-press.comnih.govimist.ma

A 3D-QSAR study was conducted on a series of benzaldehyde derivatives to understand their inhibitory action against phenoloxidase (PO), a key enzyme in insects. nih.gov Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed highly robust and predictive models. nih.gov The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.926 and a non-cross-validated correlation coefficient (r²) of 0.986, indicating excellent predictive power. nih.gov Similarly, the CoMSIA model was also highly predictive (q²=0.933, r²=0.984). nih.gov Such models provide a three-dimensional map illustrating how steric and electrostatic fields of the molecule influence its inhibitory activity, offering clear guidance for designing novel PO inhibitors. nih.gov

The methodologies employed in QSAR studies are diverse and include Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN). nih.gov These statistical tools are used to build the predictive models. For instance, a QSAR study on a series of 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as anticancer agents successfully developed models with correlation coefficients (R²) up to 0.92. nih.gov The robustness of these models is typically confirmed through rigorous internal and external validation techniques. nih.govimist.ma

Another theoretical approach related to QSAR involves the use of topological indices to predict biological activity. In a study focused on developing phenylethylthiazolylthiourea (PETT) analogues as anti-HIV agents, 4-(benzyloxy)benzaldehyde (B125253) was used as a key intermediate. nih.gov The study utilized Wiener's topological index, a descriptor of molecular branching, to help predict the anti-HIV activity of the target compounds. nih.gov

Studied Compound SeriesQSAR TechniqueStatistical ModelKey Statistical ParametersPredicted Activity
Benzaldehyde derivatives CoMFA, CoMSIA3D Molecular Fieldsq² = 0.926, r² = 0.986 (CoMFA)Phenoloxidase Inhibition nih.gov
4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives MLR, MNLR, ANNStatistical Regression/NetworksR² = 0.90 (MLR), 0.92 (ANN)Anticancer (c-Met inhibition) nih.gov
Benzimidazolone derivatives MLR, NNStatistical Regression/NetworksR_MLR = 0.90, R_NN = 0.92p38 Kinase Inhibition imist.ma
PETT analogues Wiener's topological indexTheoretical ChemistryNot specifiedAnti-HIV Activity nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound and its analogs is crucial for deciphering their interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used for this purpose.

Crystallographic studies of the closely related compound 4-(benzyloxy)benzaldehyde reveal that it adopts an essentially planar conformation. nih.govresearchgate.net The dihedral angle between its two aromatic rings is a mere 5.23°, indicating near coplanarity. nih.govresearchgate.net This planarity is not universal among its derivatives; other, similarly substituted species are known to adopt very twisted conformations, with torsion angles ranging from 31.7° to 99.1°. nih.govresearchgate.net This highlights that substitutions can dramatically alter the preferred three-dimensional shape of the molecule.

Theoretical calculations, such as those using Density Functional Theory (DFT), provide deeper insights into molecular geometry and electronic structure. mdpi.com For the parent compound 4-hydroxybenzaldehyde, DFT simulations have been used to determine optimized bond lengths and angles, map the molecular electrostatic potential (MESP) to identify electron-rich and electron-poor regions, and analyze the HOMO-LUMO energy gap to assess chemical reactivity. mdpi.com The MESP for 4-hydroxybenzaldehyde shows electron-rich areas around the carbonyl oxygen and electron-poor regions around the hydrogen atoms. mdpi.com

Conformational analysis using computational software is also applied to more complex derivatives. For a series of chalcones synthesized from vanillin (B372448) (a related hydroxybenzaldehyde), theoretical calculations were used to perform a conformational analysis by rotating key dihedral angles. ufms.br This process identified the most stable, low-energy conformations for the chalcones, which is essential for understanding how they fit into a receptor's binding site. ufms.br

Molecular dynamics (MD) simulations offer a way to observe the dynamic interactions between a molecule and its environment over time. For example, MD simulations have been used to reveal how certain toxic aldehydes interact with biological macromolecules like amylose (B160209) in starch. nih.gov These simulations showed that the strength of the interaction, primarily through hydrogen bonding, was dependent on the specific aldehyde structure. nih.gov This same methodology can be applied to understand how this compound and its analogs bind to and interact with specific protein targets, providing a dynamic picture of the binding process that complements static docking studies.

This compound as a Precursor in Natural Product Synthesis

The strategic placement of functional groups on the aromatic ring of this compound makes it an ideal starting material for the synthesis of various natural products. The benzyloxy group serves as a crucial protecting group for the 4-hydroxyl position, allowing for selective reactions at other sites on the molecule. This regioselectivity is highly advantageous in multi-step syntheses. google.com

This compound is a key building block in the synthesis of chalcones, which are precursors to the vast and biologically important class of flavonoids. prepchem.com For instance, it can be reacted with substituted acetophenones in a Claisen-Schmidt condensation to yield chalcone derivatives. prepchem.com These chalcones can then be cyclized to form the core flavonoid skeleton. This pathway is instrumental in creating a diverse range of flavonoids for biological screening.

While direct synthesis of houttuynoids using this compound is not extensively documented in the provided literature, its role as a precursor to flavonoids is significant because houttuynoids themselves are a class of flavonoid glycosides. nih.gov For example, Houttuynoid B, a powerful antiviral agent, is a flavonoid glycoside whose synthesis involves the coupling of a benzofuran (B130515) building block with a glycosylated hydroxyacetophenone unit, followed by a rearrangement to form the flavonoid core. nih.gov The ability to synthesize flavonoid backbones from precursors like this compound is therefore relevant to accessing complex structures like houttuynoids for further biological evaluation. nih.gov

The reactivity of this compound facilitates its incorporation into larger, more complex molecular structures. It has been utilized as a key intermediate in the regioselective synthesis of 2,3-dihydrobenzo[d]furan heterocycles, which possess a chiral hydroxylamine (B1172632) substituent. google.com This process highlights the compound's utility in creating stereochemically complex molecules. Furthermore, it serves as a foundational component in the synthesis of elaborate chalcones, such as 4,4'-dibenzyloxy-2'-hydroxy-3'-(3-methyl-2-butenyl)chalcone, demonstrating its role in building intricate molecular frameworks. prepchem.com

Development of Novel Therapeutic Agents

The scaffold of this compound and its derivatives has emerged as a promising foundation for the discovery of new drugs across several therapeutic areas. Researchers have modified its structure to develop compounds with potent anti-infective, anticancer, and neuroprotective properties.

The benzaldehyde moiety, particularly when substituted with hydroxyl groups, is known to possess antimicrobial properties. nih.govnih.gov

Antibacterial: While direct studies on this compound are limited, research on related structures is promising. Polymers derived from 2,4-dihydroxybenzaldehyde (B120756) show bactericidal activity, a capacity that increases with the number of phenolic hydroxyls. nih.gov Furthermore, the closely related 4-(benzyloxy)benzyl scaffold has been used to synthesize N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated for their ability to inhibit the Mycobacterium tuberculosis H37Rv strain. nih.gov Two of these quinoline (B57606) derivatives exhibited minimal inhibitory concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid, and were selective for the bacillus with no significant toxicity to mammalian cells. nih.gov

Antifungal: Research indicates that benzaldehydes are potent antifungal agents, with activity increasing in the presence of an ortho-hydroxyl group, a key feature of this compound. nih.gov These compounds are thought to act by disrupting the cellular antioxidation systems of fungi. nih.govresearchgate.net Studies on related compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) have shown high antimycotic potency and the ability to act as a chemosensitizer, augmenting the efficacy of other antifungal agents against pathogenic fungi such as Aspergillus and Penicillium species. mdpi.com

Antiviral: Hydroxy-substituted benzaldehydes have demonstrated the ability to suppress the replication of viruses like herpes simplex type I (HSV-1) and influenza A. researchgate.net The antiviral potential of this class of compounds is further underscored by the potent antiviral activity of Houttuynoid B, a complex flavonoid glycoside. nih.gov As this compound is a precursor for flavonoid synthesis, it represents a starting point for developing novel antiviral drugs based on this natural product class.

The benzyloxybenzaldehyde scaffold is a significant pharmacophore in the design of new anticancer agents.

A series of benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their anticancer activity against the human leukemia (HL-60) cell line. nih.govresearchgate.net Several of these compounds demonstrated significant activity, inducing apoptosis (programmed cell death) and causing a loss of mitochondrial membrane potential in cancer cells. nih.gov One of the most potent compounds identified was 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865). nih.govresearchgate.net

More targeted approaches have utilized this scaffold to develop selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers and linked to poor treatment outcomes. nih.gov In this research, two compounds featuring the benzyloxybenzaldehyde structure were identified as the most potent and selective inhibitors of ALDH1A3, without showing significant toxicity to normal cells. nih.gov This highlights the potential of using this compound as a lead structure for developing targeted cancer therapies.

Compound Name/DerivativeTarget/Cell LineReported ActivitySource
2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-60 (Human Leukemia)Most potent among a series of derivatives, active at 1-10 µM. Induces apoptosis. nih.govresearchgate.net
2-(Benzyloxy)-5-chlorobenzaldehydeHL-60 (Human Leukemia)Exhibited significant activity at 1-10 µM. nih.govresearchgate.net
ABMM-15 (a benzyloxybenzaldehyde derivative)ALDH1A3 EnzymePotent and selective inhibitor with an IC50 of 0.23 µM. nih.gov
ABMM-16 (a benzyloxybenzaldehyde derivative)ALDH1A3 EnzymePotent and selective inhibitor with an IC50 of 1.29 µM. nih.gov

There is growing interest in this compound and its derivatives as multifunctional agents for treating neurodegenerative disorders like Alzheimer's disease. biosynth.com The core structure is seen as an ideal lead for developing compounds that can tackle the multifaceted nature of such diseases. researchgate.netnih.gov

Research has focused on synthesizing 2-hydroxy-4-benzyloxy chalcone derivatives, which are designed to possess antioxidant, anti-neuroinflammatory, and anti-amyloid aggregation properties. researchgate.netnih.gov One derivative, designated as compound 11d , has shown exceptional promise as a multifunctional agent. researchgate.net It potently inhibits the aggregation of the Aβ1-42 peptide (a hallmark of Alzheimer's), chelates metal ions involved in plaque formation, exhibits significant antioxidant capacity, and reduces neuroinflammation. researchgate.netnih.gov These findings suggest that the this compound scaffold is a valuable starting point for the development of disease-modifying therapies for Alzheimer's and other neurodegenerative conditions. biosynth.comfrontiersin.org

Compound/DerivativeKey BioactivityReported FindingSource
Compound 11d (2-hydroxy-4-benzyloxy chalcone derivative)Aβ Aggregation InhibitionExcellent inhibition of self-induced (90.8%) and Cu2+-induced (93.4%) Aβ1-42 aggregation. researchgate.netnih.gov
Aβ Fibril DisaggregationGood ability to disaggregate existing Aβ1-42 fibrils (64.7%). researchgate.netnih.gov
Antioxidant ActivitySignificant antioxidative capacity (ORAC = 2.03 Trolox equivalent). researchgate.netnih.gov
Anti-neuroinflammatoryDemonstrated dramatic anti-neuroinflammatory ability. researchgate.netnih.gov

Diabetes Mellitus Treatment

While direct studies on this compound for diabetes treatment are not prevalent, research on structurally related compounds suggests a promising avenue for investigation. The core structure of phenolic aldehydes and their derivatives, particularly Schiff bases, has been a target for evaluating antidiabetic properties.

Research into halogenated Schiff bases derived from a similar aldehyde, 4-(diethylamino)salicylaldehyde, has shown significant antidiabetic potential. nih.gov These compounds were evaluated for their ability to inhibit α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. The results indicated that the synthesized Schiff bases exhibited lower IC50 values than the standard drug acarbose (B1664774) in the α-amylase assay, with the 4-chloro substituted derivative showing the highest potency. nih.gov

Furthermore, studies on structural isomers of ((benzyloxy)phenyl)propanoic acid, which feature the benzyloxy-phenyl moiety, have demonstrated hypoglycemic effects. nih.gov These compounds were identified as agonists for the free fatty acid receptor-1 (FFAR1), a promising target for type 2 diabetes therapy due to its role in stimulating glucose-dependent insulin (B600854) secretion. nih.gov Certain synthesized isomers were found to increase glucose uptake in HepG2 cells without cytotoxic effects and showed a pronounced hypoglycemic effect in oral glucose tolerance tests in mice. nih.gov Similarly, other hydroxybenzoic acid derivatives have been shown to attenuate insulin resistance in cell-based models. nih.gov

These findings collectively suggest that derivatives of this compound, particularly its Schiff bases, warrant investigation as potential therapeutic agents for diabetes mellitus. The combination of the benzyloxy group with the reactive aldehyde and hydroxyl functionalities provides a scaffold for creating new compounds with potential hypoglycemic activity.

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from Schiff bases of this compound are emerging as significant catalysts in various chemical transformations. The chelation of metal ions like copper(II), nickel(II), cobalt(II), and zinc(II) with these ligands creates stable complexes with notable catalytic potential. researchgate.net

A study detailed the synthesis and characterization of several transition metal complexes with Schiff base ligands derived from the condensation of this compound and various aminophenols. researchgate.net The general structure of these complexes was determined to be [M(L)(H₂O)₂(CH₃COO)], where the Schiff base ligand coordinates with the metal ion through the azomethine nitrogen and phenolic oxygen atoms. researchgate.net

Although this particular study focused on the antioxidant and antimicrobial activities of the complexes, the characterization of these specific structures provides a direct foundation for exploring their catalytic capabilities. researchgate.net The field of catalysis by copper complexes is particularly active. For instance, copper(II) complexes with related ligands have been effectively used for the catalytic oxidation of benzylic alcohols to their corresponding aldehydes, a crucial transformation in organic synthesis. researchgate.netdigitellinc.com These reactions often utilize environmentally benign oxidants like hydrogen peroxide. researchgate.net

Moreover, the broader field of water oxidation catalysis increasingly employs molecular catalysts based on earth-abundant metals like copper. yale.edu The design of the ligand scaffold is critical for the stability and efficiency of these catalysts. The Schiff bases from this compound offer a tunable platform where modifications to the amine precursor can influence the electronic and steric properties of the resulting metal complex, potentially enhancing its catalytic performance and stability for important reactions like water oxidation or C-H bond activation. yale.edu

Table 1: Synthesized Metal Complexes of this compound Schiff Base Derivatives This table is generated based on described synthesis in the literature and represents the types of complexes investigated.

Ligand Precursor (Amine)Metal IonGeneral Complex FormulaPotential Catalytic ApplicationReference
Aminophenol derivativesCo(II), Ni(II), Cu(II), Zn(II)[M(L)(H₂O)₂(CH₃COO)]Oxidation, Reduction researchgate.net
Various aminesCu(II)VariesAlcohol Oxidation researchgate.netdigitellinc.com
Pyridyl-2-propanol analoguesCu(II)VariesWater Oxidation yale.edu

Material Science Applications (e.g., Schiff Base Polymers, Supramolecular Assemblies)

The unique molecular architecture of this compound derivatives makes them excellent building blocks for advanced materials, including liquid crystals (a state of matter with properties between those of conventional liquids and solid crystals) and complex supramolecular structures.

Schiff Base Liquid Crystals: Schiff bases derived from aldehydes are widely studied for their liquid crystalline properties. The presence of the benzyloxy group in derivatives of this compound can significantly influence these properties. Research on analogous systems, such as (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, has shown that the terminal benzyloxy group plays a crucial role in the formation and stability of mesophases, particularly the smectic A (SmA) phase. nih.gov The length of the opposing alkyl chain can then be used to fine-tune the thermal stability of the liquid crystal phase. nih.gov

Similarly, metal complexes of related Schiff bases, such as those derived from 4-n-alkoxy-2-hydroxy benzaldehyde, have been shown to exhibit liquid crystalline behavior, forming what are known as metallomesogens. researchgate.net For instance, Cu(II) complexes of these Schiff bases can display a wide smectic A phase temperature range. researchgate.net The incorporation of a metal atom introduces new properties, such as magnetism and color, into the liquid crystalline material.

Supramolecular Assemblies: The ability of Schiff base ligands and their metal complexes to self-assemble into ordered, non-covalently bonded structures is a key area of supramolecular chemistry. These assemblies can form various nanostructures like gels, vesicles, or fibers. For example, Schiff bases derived from the related 4-hydroxybenzaldehyde have been shown to act as gelators, forming gels that can respond to external stimuli like the presence of metal ions. rsc.org

Furthermore, metal complexes of Schiff bases can drive the formation of highly organized supramolecular structures. Platinum(II) and Zinc(II) Schiff base complexes have been investigated for their ability to form discrete nanostructures in solution through directed intermolecular interactions. rsc.orgnih.gov The geometry of the metal center and the peripheral groups on the ligand dictate the final architecture of the assembly. This principle allows for the rational design of functional supramolecular materials with tailored optical or electronic properties, a frontier where derivatives of this compound could provide novel building blocks.

Chemical Sensing Applications of this compound Derivatives

Derivatives of this compound, particularly Schiff bases, are promising candidates for the development of chemical sensors. Their utility stems from the changes in their photophysical properties, such as color or fluorescence, upon interaction with specific analytes.

The imine (C=N) group and the phenolic hydroxyl group within the Schiff base structure provide ideal coordination sites for metal ions. This binding event can perturb the electronic structure of the molecule, leading to a detectable signal. For instance, Schiff bases derived from the closely related 4-hydroxybenzaldehyde have been engineered to act as selective sensors for metal ions like silver (Ag⁺) and mercury (Hg²⁺). rsc.org The sensing mechanism can involve a change from a sol to a gel state or a distinct color change visible to the naked eye. rsc.org

Beyond metal ions, these derivatives can also be designed to sense changes in pH. The nitrogen atom of the imine group can be protonated in acidic media, altering the conjugation of the system and thus its absorption and emission spectra. This has been demonstrated in related Schiff bases which act as fluorimetric sensors for monitoring small changes in pH. chemrevlett.com The benzyloxy group in this compound derivatives can be used to tune the solubility and electronic properties of the sensor molecule, potentially enhancing its sensitivity and selectivity for target analytes in various media.

Emerging Research Frontiers

The versatility of this compound continues to open new avenues of research, pushing the boundaries of nanotechnology and photophysics.

Nanoparticle-Based Drug Delivery Systems Incorporating Derived Complexes

A significant emerging frontier is the integration of metal complexes derived from this compound with nanoparticle-based drug delivery systems. While research has established the synthesis and potential biological activity (e.g., antioxidant, antimicrobial) of these complexes, their delivery to specific targets in the body remains a challenge. researchgate.net Nanoparticles offer a powerful solution to this problem. nih.gov

Nanocarriers, such as liposomes, polymeric nanoparticles, or solid metal nanoparticles, can encapsulate therapeutic agents, protecting them from degradation in the bloodstream and improving their pharmacokinetic profile. nih.govsci-hub.se The primary goals of using nanoparticles in drug delivery are to enhance the specificity of drug targeting, reduce systemic toxicity, and improve biocompatibility. nih.gov

For the complexes derived from this compound, which have shown antimicrobial and antioxidant properties, encapsulation within nanoparticles could:

Increase their solubility and stability in biological fluids.

Enable targeted delivery to infection sites or areas of oxidative stress, thereby increasing efficacy and reducing the required dose.

Provide a mechanism for controlled or sustained release of the active complex.

This approach combines the tailored chemical properties of the synthesized complexes with the advanced delivery capabilities of nanotechnology, representing a promising, though still largely unexplored, therapeutic strategy.

Photophysical Property Investigations of Functionalized Derivatives

The investigation of the photophysical properties of functionalized derivatives of this compound is a rapidly developing field. These properties, which describe how molecules interact with light, are fundamental to applications in sensing, imaging, and materials science.

Key areas of investigation include:

Solvatochromism : This is the change in the color of a chemical substance depending on the polarity of the solvent it is dissolved in. Studies on related compounds, such as 2,6-bis(4-hydroxybenzylidene) cyclohexanone, have detailed how solvent-solute interactions can be systematically studied to understand the electronic behavior of these molecules. researchgate.net This knowledge is crucial for designing sensors and probes that function in specific biological or chemical environments.

Fluorescence : Many Schiff base derivatives exhibit fluorescence, and this emission can be sensitive to the local environment or the binding of an analyte. The fluorescence properties of Schiff bases containing a benzyloxy group have been explored, showing that structural modifications can tune the emission wavelength and intensity. nih.gov

Theoretical Modeling : Density Functional Theory (DFT) calculations are increasingly used to correlate the molecular structure of these derivatives with their electronic and photophysical properties. nih.gov These computational studies provide deep insights into the orbital energies (HOMO-LUMO gap), which helps in predicting the reactivity, stability, and optical characteristics of new molecules before they are synthesized. nih.gov

By systematically studying and functionalizing derivatives of this compound, researchers aim to create novel molecules with precisely controlled photophysical behaviors for advanced applications.

Applications and Future Directions in Research

Advanced Bioconjugation Strategies

The chemical architecture of 4-(Benzyloxy)-2-hydroxybenzaldehyde, specifically its aldehyde functional group, presents a versatile platform for advanced bioconjugation strategies. These methods leverage bioorthogonal chemistry—reactions that can occur in complex biological environments without interfering with native biochemical processes—to covalently link this molecule to biomacromolecules such as proteins, peptides, and nucleic acids. nih.govnih.gov The primary reactive handle on this compound for these ligations is the aldehyde moiety.

Key advanced bioconjugation strategies applicable to aldehyde-bearing molecules include the formation of stable C=N bonds through oxime and hydrazone ligation, as well as innovative C-C bond-forming reactions like the Pictet-Spengler ligation. acs.orgnih.gov

Oxime and Hydrazone Ligation

One of the most established and versatile methods for the bioconjugation of aldehydes is their reaction with aminooxy or hydrazide-functionalized molecules. axispharm.com The condensation of the aldehyde group on this compound with a biomolecule modified to contain a hydrazide (-NH-NH2) or an aminooxy (-O-NH2) group results in the formation of a stable hydrazone or oxime linkage, respectively. nih.govnih.gov

These reactions are highly chemoselective and can proceed under mild, physiological conditions, often requiring only a slightly acidic pH (around 4.5-6) to achieve optimal rates. nih.govnih.gov However, significant progress has been made in developing catalysts, such as aniline (B41778) and its derivatives like m-phenylenediamine (B132917) (mPDA), that can accelerate these ligations at neutral pH, making them more suitable for applications in living systems. acs.orgresearchgate.net The stability of the resulting linkage can be fine-tuned; oximes are generally more stable against hydrolysis than hydrazones, providing a robust covalent bond for long-term studies. nih.gov The development of electron-deficient benzaldehyde (B42025) reagents has also enabled catalyst-free hydrazone ligations at neutral pH. rsc.org

Pictet-Spengler Ligation

A more advanced and irreversible strategy for aldehyde bioconjugation is the Pictet-Spengler ligation. This reaction forms a stable carbon-carbon bond, overcoming the potential for hydrolytic cleavage that can be a limitation for hydrazone and oxime linkages. nih.govpnas.org The classic Pictet-Spengler reaction involves the condensation of an aldehyde with a tryptamine. Modern adaptations for bioconjugation have refined this process to be more efficient under biological conditions.

One such adaptation, the hydrazino-Pictet-Spengler (HIPS) ligation, utilizes a reagent containing a hydrazine (B178648) and an indole (B1671886) nucleophile. acs.org The reaction of this compound would first involve the rapid formation of a hydrazone intermediate, which then undergoes a fast, intramolecular cyclization (the C-C bond-forming step) to yield a stable, heterocyclic product. acs.orgresearchgate.net This reaction proceeds efficiently near neutral pH, a significant advantage for modifying sensitive biological molecules. acs.org This method provides a pathway to create highly stable bioconjugates with aldehyde-tagged molecules. pnas.orgamericanpharmaceuticalreview.com

Adaptation for Click Chemistry

While this compound does not natively possess the functional groups for the most common "click" reactions (i.e., an azide (B81097) or an alkyne), its scaffold can be synthetically modified to participate in these highly efficient ligations. numberanalytics.com For instance, the benzyl (B1604629) ether could be replaced with a propargyl ether (containing a terminal alkyne) or an azido-containing alkyl chain. This modified version of the molecule could then be conjugated to biomolecules functionalized with the corresponding reaction partner (an azide for an alkyne, or vice-versa) via the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.org These reactions are renowned for their exceptional speed, specificity, and high yields in complex biological media. numberanalytics.com

Furthermore, recent developments have reported an organocatalytic azide-aldehyde [3+2] cycloaddition, which offers a direct pathway to form 1,4-disubstituted 1,2,3-triazoles from aldehydes and azides, presenting another potential avenue for the direct use of the aldehyde functionality in click chemistry. nih.gov

The following table summarizes these advanced bioconjugation strategies.

StrategyReactive Groups InvolvedFormed LinkageKey Features
Oxime/Hydrazone Ligation Aldehyde + Aminooxy/HydrazideOxime/Hydrazone (C=N)Reversible, tunable stability, mild pH, can be catalyzed. acs.orgnih.gov
Pictet-Spengler Ligation Aldehyde + Indole Nucleophile (e.g., in HIPS reagent)Oxacarboline/Tetrahydro-β-carboline (C-C bond)Irreversible, highly stable product, proceeds near neutral pH. nih.govacs.org
Click Chemistry (via modification) Alkyne + AzideTriazoleHigh efficiency, rapid kinetics, bioorthogonal, requires modification of the parent compound. numberanalytics.comacs.org

Q & A

Q. What are the recommended synthetic protocols for preparing Schiff base ligands derived from 4-(Benzyloxy)-2-hydroxybenzaldehyde?

Schiff base ligands are synthesized via condensation reactions between this compound and aminophenol derivatives. A typical method involves refluxing equimolar ratios of the aldehyde and amine in ethanol for 6–8 hours. The reaction is monitored via TLC, and the product is purified by recrystallization using ethanol or methanol. Key intermediates are characterized using FT-IR (to confirm imine bond formation at ~1600–1625 cm⁻¹) and NMR spectroscopy (to verify aromatic proton environments) .

Q. Which spectroscopic techniques are critical for characterizing metal complexes of this compound-derived ligands?

Essential techniques include:

  • FT-IR : Identifies coordination modes (e.g., shifts in ν(C=N) and ν(O−H) bands).
  • UV-Vis : Determines d-d transitions in metal complexes (e.g., Co(II) complexes show bands at ~450–500 nm).
  • ESR : Resolves geometric configurations (e.g., axial symmetry in Cu(II) complexes).
  • NMR : Confirms ligand purity and proton environments.
  • Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .

Q. What are the solubility and stability properties of this compound?

The compound is soluble in polar organic solvents (e.g., ethanol, DMSO) but exhibits limited solubility in water. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, with decomposition yielding metal oxides as final products. Storage recommendations include protection from light and moisture to prevent hydrolysis of the benzyloxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when assigning metal-ligand coordination modes?

Discrepancies in coordination assignments (e.g., monodentate vs. bidentate binding) require a multi-technique approach:

  • Compare FT-IR ν(C=N) shifts with reference data.
  • Analyze ESR spectra for hyperfine splitting patterns (e.g., isotropic vs. anisotropic signals for Cu(II)).
  • Cross-validate with X-ray crystallography or EXAFS (if available).
  • Use molar conductivity measurements to distinguish ionic vs. neutral complexes .

Q. What in vitro models are optimal for evaluating the antioxidant activity of this compound complexes?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used:

  • Prepare a 0.1 mM DPPH solution in methanol.
  • Incubate test compounds (0.5–100 µM) with DPPH for 30 minutes in the dark.
  • Measure absorbance at 517 nm.
  • Calculate IC50 values (concentration for 50% radical inhibition). Cu(II) complexes exhibit superior activity (IC50 = 2.98–3.89 µM) compared to free ligands .

Q. How do molecular docking studies elucidate the antifungal mechanism of these complexes?

Docking simulations with Candida albicans sterol 14-α-demethylase (CYP51) reveal:

  • Hydrophobic interactions between the benzyloxy group and enzyme active sites (e.g., Leu121, Tyr118).
  • Hydrogen bonding between hydroxyl groups and heme propionate residues.
  • Validation via in vitro antifungal assays (MIC values: 12.5–25 µg/mL against C. albicans) .

Q. What strategies improve ligand design to enhance bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., −NO₂, −Cl) on aminophenol to increase electrophilicity.
  • Metal selection : Cu(II) and Co(II) complexes show higher antimicrobial and antioxidant activity than Zn(II) or Ni(II).
  • Hybrid ligands : Combine this compound with pharmacophores like thiosemicarbazones for synergistic effects .

Q. How is thermal stability analyzed for these metal complexes, and what do decomposition patterns indicate?

  • TGA : Monitor weight loss between 150–800°C. Initial mass loss (~150–250°C) corresponds to ligand decomposition; residual mass matches metal oxide formation (e.g., CuO at ~600°C).
  • XRD : Post-decomposition residues confirm crystalline metal oxide phases (e.g., monoclinic CuO) .

Methodological Notes

  • Data contradiction analysis : Always correlate experimental results with computational models (e.g., DFT for electronic structure validation).
  • Antimicrobial testing : Use standardized CLSI protocols for MIC determinations to ensure reproducibility.
  • Ethical considerations : Adhere to biosafety level 2 (BSL-2) guidelines when handling pathogenic strains (e.g., C. albicans) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-2-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-2-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.